molecular formula C12H15BO3 B113368 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde CAS No. 95752-86-6

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Cat. No.: B113368
CAS No.: 95752-86-6
M. Wt: 218.06 g/mol
InChI Key: BJRXNDLMZZAOAB-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a valuable benzaldehyde-bearing boronic ester derivative designed for advanced synthetic chemistry and drug discovery research. This compound features the boronic acid moiety protected as a stable 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol ester), which enhances its handling properties and shelf life while remaining reactive for key transformations. Its primary research application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the synthesis of biaryl systems. The presence of the formyl group at the ortho position relative to the boronic ester creates a multifunctional scaffold that can be leveraged in subsequent reactions, such as reductive amination or condensation, to construct complex molecular architectures like pharmaceutical intermediates or functional organic materials. The structural motif of protected boronic esters is a proven cornerstone in developing active pharmaceutical ingredients, as demonstrated by their role in the synthesis of novel antibiotic agents such as leucyl-tRNA synthetase inhibitors . This reagent is intended for use by professional researchers in laboratory settings only.

Properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRXNDLMZZAOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400720
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95752-86-6
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formylbenzeneboronic acid, neopentyl glycol ester
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 95752-86-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, with the Chemical Abstracts Service (CAS) registry number 95752-86-6 , is a versatile bifunctional organic compound.[1][2] It incorporates an aldehyde group and a neopentyl glycol-protected boronic acid ester. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. The boronic acid ester moiety serves as a precursor for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde group provides a reactive site for a wide range of chemical transformations, including nucleophilic additions, condensations, and reductive aminations.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
CAS Number 95752-86-6[1][2]
Molecular Formula C₁₂H₁₅BO₃[1]
Molecular Weight 218.06 g/mol [1]
Appearance White powder

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (downfield shift, typically around 10 ppm), the methylene protons of the neopentyl glycol group, and the methyl protons of the neopentyl glycol group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the aldehyde, the aromatic carbons, the carbon attached to boron, and the carbons of the neopentyl glycol protecting group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1700 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions, and B-O stretching bands.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of 2-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol).

General Synthesis Pathway

The logical synthetic route proceeds via the formation of 2-formylphenylboronic acid, followed by esterification with neopentyl glycol to protect the boronic acid functionality.

Synthesis_Pathway A 2-Bromobenzaldehyde B Grignard or Organolithium Intermediate A->B Mg or n-BuLi D 2-Formylphenylboronic acid B->D 1. B(OR)₃ 2. H₃O⁺ C Trialkyl borate F This compound D->F Toluene, reflux E Neopentyl glycol E->F

Caption: General synthesis pathway for the target compound.

Illustrative Experimental Protocol: Protection of 2-Formylphenylboronic Acid

This protocol is a generalized procedure based on standard methods for the protection of boronic acids.

Materials:

  • 2-Formylphenylboronic acid

  • Neopentyl glycol (1.1 equivalents)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 2-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

  • Add a sufficient volume of anhydrous toluene to dissolve the reactants upon heating.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Expected Yield: Yields for this type of reaction are typically moderate to high, but will depend on the specific reaction conditions and purity of the starting materials.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block due to its orthogonal reactivity. The aldehyde can undergo various transformations while the boronic acid ester remains protected, and vice versa. Its primary application lies in its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. The neopentyl glycol ester of the target compound offers good stability and reactivity in these transformations.

Suzuki_Coupling A This compound C Biaryl or Vinyl Benzaldehyde Derivative A->C Oxidative Addition Transmetalation Reductive Elimination B Aryl/Vinyl Halide or Triflate (R-X) B->C Pd_cat Pd(0) Catalyst Pd_cat->A Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->B

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or vinyl halide/triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl halide/triflate (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 3 mol%), and base (2.0 eq).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl or vinyl benzaldehyde derivative.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Toluene, Dioxane, DMF, THF, often with water
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours
Role in Drug Discovery

The biaryl and vinyl aldehyde scaffolds accessible through reactions with this compound are prevalent in many biologically active molecules and approved drugs. The ability to rapidly synthesize libraries of these compounds using the Suzuki-Miyaura coupling makes this compound a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies. The resulting aldehyde can be further functionalized to introduce pharmacophores or modulate the physicochemical properties of the molecule.

Conclusion

This compound is a key synthetic intermediate that offers researchers and drug development professionals a reliable and versatile platform for the construction of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the reactivity of the aldehyde group, allows for the efficient synthesis of diverse chemical entities with potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the practical application of this valuable reagent in the laboratory. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates.

References

Technical Guide: Physical Properties of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a member of the boronic ester family, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzaldehyde moiety linked to a neopentyl glycol-protected boronic acid, makes it a potential building block for the creation of more complex molecules. This technical guide provides a summary of the available physical properties of this compound, outlines representative experimental protocols for the characterization of related compounds, and presents a visualization of its chemical structure.

Core Physical Properties

Quantitative data for several key physical properties of this compound are not widely reported in publicly available literature. The table below summarizes the known information.

PropertyValueSource
CAS Number 95752-86-6[1][2][3][4]
Molecular Formula C₁₂H₁₅BO₃[2]
Molecular Weight 218.06 g/mol [2][4]
Appearance White powder or solid[1][5]
Purity 98-99%[5]
Storage Temperature Information not available
Melting Point Information not available
Boiling Point Information not available
Density Information not available
Solubility Information not available

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Representative Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following sections describe general methodologies for determining key physical properties of related boronic esters. These protocols can be adapted by researchers for the characterization of the title compound.

Workflow for Physical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment purification->solubility spectroscopy Spectroscopic Analysis (NMR, IR) purification->spectroscopy purity_analysis Purity Verification (e.g., HPLC, GC-MS) purification->purity_analysis data_compilation Compile Physical Constants melting_point->data_compilation solubility->data_compilation spectroscopy->data_compilation purity_analysis->data_compilation report Generate Technical Report/Whitepaper data_compilation->report

Caption: General workflow for the determination of physical properties of a synthesized compound.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

    • The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Solubility is a fundamental physical property that influences a compound's applications, particularly in drug development and process chemistry.

Methodology (Isothermal Method):

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are chosen.

  • Sample Preparation: A known excess amount of the solid compound is added to a measured volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid.

    • A known volume of the clear supernatant is carefully removed.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Formylphenylboronic Acid Neopentyl Glycol Ester

This technical guide provides a comprehensive overview of 2-formylphenylboronic acid neopentyl glycol ester, a versatile building block in organic synthesis and medicinal chemistry. The document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura coupling and the formation of dynamic hydrogels. Experimental protocols and mechanistic diagrams are provided to support researchers in their practical applications of this compound.

Chemical Structure and Properties

2-Formylphenylboronic acid neopentyl glycol ester, with the CAS number 95752-86-6, is a white powder. It is an organoboron compound featuring a phenylboronic acid protected as a neopentyl glycol ester and substituted with a formyl group at the ortho position. This bifunctional nature makes it a valuable reagent in various chemical transformations.

Table 1: Physicochemical Properties of 2-Formylphenylboronic Acid Neopentyl Glycol Ester

PropertyValueSource/Comment
CAS Number 95752-86-6[1][2]
Molecular Formula C₁₂H₁₅BO₃[3]
Molecular Weight 218.06 g/mol [2][3]
IUPAC Name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde[3][4]
Appearance White powder[1]
Purity ≥98%[2]
Melting Point Not availableData not found in the searched literature.
Boiling Point Not availableData not found in the searched literature.
Solubility Not availableData not found in the searched literature.
Hazard Codes H315, H319, H335Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Synthesis

The synthesis of 2-formylphenylboronic acid neopentyl glycol ester is typically achieved through the esterification of 2-formylphenylboronic acid with neopentyl glycol. This reaction is a condensation reaction that involves the removal of water to drive the equilibrium towards the product. A common method employs a Dean-Stark apparatus to azeotropically remove water.

Experimental Protocol: Synthesis of 2-Formylphenylboronic Acid Neopentyl Glycol Ester

This protocol is adapted from a similar procedure for the synthesis of neopentyl 3,4-dichlorophenylboronic ester[5].

Materials:

  • 2-Formylphenylboronic acid

  • Neopentyl glycol (1.1 equivalents)

  • Toluene

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

  • Add toluene to the flask to create a suspension.

  • Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 1.5-3 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash with deionized water (4 x volume of organic layer) to remove any unreacted neopentyl glycol.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow Reactants 2-Formylphenylboronic Acid + Neopentyl Glycol Reaction Reflux with Dean-Stark Trap Reactants->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Wash (H₂O) Reaction->Workup Cooling Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 2-Formylphenylboronic Acid Neopentyl Glycol Ester Evaporation->Product Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-OH PdII_A->PdII_B Ligand Exchange (Base, e.g., OH⁻) PdII_C [R¹-Pd(II)L₂-B(OR)₂(OH)]⁻ PdII_B->PdII_C Transmetalation (R²-B(OR)₂) PdII_C->Pd0 Reductive Elimination Product R¹-R² PdII_C->Product Hydrogel_Formation cluster_0 Dual Cross-linking Mechanism Polymer Polymer with -CHO and -B(OH)₂ groups Hydrogel Dual-Dynamic Hydrogel Polymer->Hydrogel PVA Polymer with -OH groups (PVA) PVA->Hydrogel Boronate Ester Formation (reversible) ADH Crosslinker with -NHNH₂ groups (ADH) ADH->Hydrogel Acylhydrazone Formation (reversible) Mechanism_of_Action cluster_0 Proposed Inhibition of Leucyl-tRNA Synthetase FPBA 2-Formylphenylboronic Acid Derivative Cyclic_Form 3-Hydroxybenzoxaborole (Active Form) FPBA->Cyclic_Form Tautomerization Adduct Covalent Adduct (Inhibition) Cyclic_Form->Adduct LeuRS Leucyl-tRNA Synthetase (LeuRS) LeuRS->Adduct tRNA tRNAᴸᵉᵘ tRNA->Adduct Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibition Cell_Death Fungal/Bacterial Cell Death Protein_Synthesis->Cell_Death Arrest leads to

References

In-Depth Technical Guide: Molecular Weight of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a compound of interest in organic synthesis and medicinal chemistry.

Chemical Identity and Formula

This compound is an organic compound with the empirical formula C₁₂H₁₅BO₃.[1][2] This formula indicates that a single molecule of the compound is composed of 12 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 3 oxygen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights of the elements present in this compound are provided in the table below.

Element (Symbol)QuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1212.011[3][4][5]144.132
Hydrogen (H)151.008[6][7][8][9]15.120
Boron (B)110.81[10][11][12][13]10.81
Oxygen (O)315.999[14][15][16][17]47.997
Total 218.059

Based on the summation of the atomic weights, the calculated molecular weight of this compound is 218.06 g/mol .[1][2]

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the straightforward relationship between the elemental composition and the final molecular weight.

cluster_elements Elemental Composition cluster_atomic_weights Standard Atomic Weights (g/mol) cluster_calculation Calculation C Carbon (C) 12 atoms C_aw 12.011 Sum Sum of (Atoms * Atomic Weight) C->Sum H Hydrogen (H) 15 atoms H_aw 1.008 H->Sum B Boron (B) 1 atom B_aw 10.81 B->Sum O Oxygen (O) 3 atoms O_aw 15.999 O->Sum C_aw->Sum H_aw->Sum B_aw->Sum O_aw->Sum MW Molecular Weight 218.06 g/mol Sum->MW

Caption: Workflow for calculating molecular weight.

References

An In-depth Technical Guide to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety, handling, and available technical data for 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be handling this compound.

Chemical Identity and Physical Properties

This compound is an organic compound that belongs to the family of organoboron compounds, specifically a boronic acid ester.[1] These compounds are widely used as versatile building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds.[2][3] The neopentyl glycol protecting group on the boronic acid provides stability.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 95752-86-6[1][4]
Molecular Formula C12H15BO3[4][5]
Molecular Weight 218.06 g/mol [4][5]
MDL Number MFCD04039025[4]

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for this compound is not available in the provided search results. Therefore, the following safety information is based on the well-documented hazards of benzaldehyde, a structurally related compound, and general precautions for handling boronic acid derivatives.

2.1. GHS Hazard Classification (Inferred from Benzaldehyde)

The hazard classification for benzaldehyde is as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[7][8]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[7]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[7][9]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7][9]

  • Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

  • Hazardous to the aquatic environment, long-term hazard (Category 2), H411: Toxic to aquatic life with long lasting effects.[7]

  • Combustible Liquid (Category 4), H227.

Signal Word: Danger[7][10]

Hazard Pictograms (Inferred):

  • Health Hazard

  • Irritant

  • Environmental Hazard

2.2. Precautionary Statements

Based on the hazards of benzaldehyde, the following precautionary statements should be observed:

  • Prevention:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • Avoid breathing mist or vapors.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Avoid release to the environment.

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7][9]

  • Response:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7][8]

    • If on skin: Wash with plenty of soap and water.[7][9]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.[8]

    • Store in a dry, cool place.[9]

    • Some sources recommend storing under an inert gas like nitrogen.[9][10][11]

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols and Handling

3.1. General Handling Workflow

Given the lack of specific data, a cautious approach is mandatory. The following workflow is recommended:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Consult SDS of structurally related compounds (e.g., Benzaldehyde) b Identify potential hazards: Irritation, Toxicity, Reproductive Hazard a->b c Select appropriate PPE: Gloves, Goggles, Lab Coat, Respirator b->c d Work in a well-ventilated area (Fume Hood) c->d e Avoid inhalation of vapors and contact with skin/eyes d->e f Keep away from ignition sources d->f g Wash hands and exposed skin thoroughly f->g h Store in a cool, dry, well-ventilated area g->h i Dispose of waste according to institutional and local regulations h->i

Caption: General workflow for handling chemicals with unknown specific hazards.

3.2. Use in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, likely for creating more complex molecules through reactions such as Suzuki-Miyaura coupling, where the boronic ester functional group is key.

A general experimental workflow for its use in a cross-coupling reaction would be as follows:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Add solvent and reactants (Aryl halide, Base) to reaction vessel under inert gas b Add 2-(5,5-Dimethyl-1,3,2- dioxaborinan-2-yl)benzaldehyde a->b c Add Palladium catalyst b->c d Heat reaction mixture to the required temperature c->d e Monitor reaction progress (e.g., by TLC or GC-MS) d->e f Cool reaction mixture e->f g Perform aqueous work-up (e.g., extraction) f->g h Purify the product (e.g., by column chromatography) g->h

Caption: General workflow for a cross-coupling reaction.

Toxicological and Ecological Information

4.1. Toxicological Information (Inferred from Benzaldehyde)

  • Acute Toxicity: Harmful if swallowed or inhaled.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][9]

  • Eye Damage/Irritation: Causes serious eye irritation.[7][9]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classifiable as to its carcinogenicity.[12]

  • Reproductive Toxicity: May damage fertility or the unborn child.

4.2. Ecological Information (Inferred from Benzaldehyde)

  • Toxic to aquatic life with long-lasting effects.[7]

  • Discharge into the environment must be avoided.[8]

First Aid Measures (Inferred from Benzaldehyde)

  • General Advice: If you feel unwell, seek medical advice. Show the safety data sheet to the doctor in attendance.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][9]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

  • Self-Protection of the First Aider: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves.[7][9]

Fire-Fighting and Accidental Release Measures

6.1. Fire-Fighting Measures (Inferred from Benzaldehyde)

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

6.2. Accidental Release Measures (Inferred from Benzaldehyde)

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[7]

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[7]

This guide is based on the best available information from analogous compounds. It is crucial to handle this compound with the utmost care, assuming it possesses all the hazards of benzaldehyde until specific data becomes available. Always consult with your institution's safety officer for guidance on handling unfamiliar chemicals.

References

Spectroscopic and Synthetic Profile of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid neopentyl glycol ester, is a bifunctional organic compound of significant interest in synthetic chemistry. It incorporates a reactive aldehyde group and a stable boronic acid ester, making it a valuable building block in the synthesis of complex organic molecules, particularly through cross-coupling reactions. This technical guide provides a summary of its spectroscopic properties and a general methodology for its synthesis and characterization, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

Basic physicochemical data for this compound is summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₁₅BO₃[1]
Molecular Weight218.06 g/mol [1]
CAS Number95752-86-6

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables present predicted data based on the analysis of its structural analogues and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Predicted): The expected proton NMR spectrum in a solvent like CDCl₃ would show characteristic signals for the aromatic protons of the benzaldehyde moiety, the aldehyde proton, and the protons of the neopentyl glycol backbone.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2s1HAldehyde (-CHO)
~7.9d1HAromatic H (ortho to -CHO)
~7.6t1HAromatic H
~7.5t1HAromatic H
~7.8d1HAromatic H (ortho to boronate ester)
~3.8s4HMethylene (-OCH₂) of neopentyl glycol
~1.0s6HMethyl (-CH₃) of neopentyl glycol

¹³C-NMR (Predicted): The carbon NMR spectrum is expected to show a highly deshielded signal for the aldehyde carbonyl carbon, distinct signals for the aromatic carbons, and signals corresponding to the neopentyl glycol portion of the molecule.

Chemical Shift (δ) ppmAssignment
~192Aldehyde Carbonyl (C=O)
~135-140Aromatic C (ipso- to boronate ester)
~134Aromatic C
~131Aromatic C
~130Aromatic C
~128Aromatic C
~127Aromatic C (ipso- to -CHO)
~72Methylene Carbon (-OCH₂) of neopentyl glycol
~32Quaternary Carbon (-C(CH₃)₂) of neopentyl glycol
~22Methyl Carbon (-CH₃) of neopentyl glycol
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960Medium-StrongC-H stretch (aliphatic)
~2870MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480MediumC=C stretch (aromatic)
~1350StrongB-O stretch
~1100StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight.

m/zInterpretation
218.11[M]⁺, Molecular ion peak for C₁₂H₁₅BO₃

Experimental Protocols

A general procedure for the synthesis of this compound involves the esterification of 2-formylphenylboronic acid with neopentyl glycol.

Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-formylphenylboronic acid (1 equivalent) and neopentyl glycol (1.1 equivalents) in a suitable azeotropic solvent such as toluene.

  • Esterification: Heat the reaction mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Characterization: The purified product should be characterized by standard spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity. The obtained data should be compared with the expected values.

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of the title compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 2-Formylphenylboronic Acid Esterification Azeotropic Esterification (Reflux with Dean-Stark) SM1->Esterification SM2 Neopentyl Glycol SM2->Esterification Solvent Toluene Solvent->Esterification Evaporation Solvent Removal Esterification->Evaporation Cooling Purification Recrystallization or Column Chromatography Evaporation->Purification Product 2-(5,5-Dimethyl-1,3,2- dioxaborinan-2-yl)benzaldehyde Purification->Product

Caption: General workflow for the synthesis of the title compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic characterization of the final product.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. Due to the limited availability of a complete, experimentally verified ¹H NMR spectrum for this specific ortho-isomer in publicly accessible literature, this guide presents an educated estimation of the spectral data based on the analysis of its constituent chemical moieties and data from structurally similar compounds, such as the para-substituted analog. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Expected ¹H NMR Spectral Features

This compound is an organic compound featuring a benzaldehyde core substituted at the C2 position with a neopentyl glycol-protected boronic acid. This unique structural arrangement gives rise to a distinct ¹H NMR spectrum.

The key proton environments that are expected to produce signals in the ¹H NMR spectrum are:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically deshielded by the electronegative oxygen atom.

  • Aromatic Protons (Phenyl Ring): A complex multiplet pattern in the aromatic region, with distinct signals for the four protons on the disubstituted benzene ring. The ortho, meta, and para relationships to the two different substituents will influence their chemical shifts and coupling patterns.

  • Dioxaborinane Ring Protons (-OCH₂- and -C(CH₃)₂-): Signals corresponding to the methylene protons of the neopentyl glycol moiety and the gem-dimethyl protons.

Estimated ¹H NMR Spectral Data

The following table summarizes the estimated ¹H NMR spectral data for this compound. These values are predicted based on known chemical shift ranges for similar functional groups and data from analogous compounds. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde H10.0 - 10.5s-1H
Aromatic H7.8 - 8.0m-1H
Aromatic H7.4 - 7.7m-3H
Methylene H (-OCH₂-)3.8 - 4.0s-4H
Methyl H (-C(CH₃)₂)1.0 - 1.2s-6H

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, generalized methodology for acquiring the ¹H NMR spectrum of an arylboronate ester like this compound.

3.1. Materials and Equipment

  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL)

  • Internal Standard: Tetramethylsilane (TMS) (0 ppm)

  • NMR Tube: 5 mm diameter, high-precision

  • NMR Spectrometer: 400 MHz or higher frequency spectrometer

3.2. Sample Preparation

  • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Ensure the solution is clear and free of any particulate matter.

3.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

  • Acquire the free induction decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals and determine the chemical shifts, coupling constants, and multiplicities.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical relationships for interpreting the ¹H NMR spectrum.

molecular_structure cluster_benzaldehyde Benzaldehyde Core cluster_dioxaborinane Dioxaborinane Ring C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 B B C2->B C-B bond C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O B->O1 C7 C O1->C7 O2 O O2->B C8 C C7->C8 C9 C C8->C9 Me1 CH3 C8->Me1 Me2 CH3 C8->Me2 C9->O2

Caption: Molecular structure of this compound.

experimental_workflow ¹H NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Insert into NMR Spectrometer A->B C Lock and Shim B->C D Set Acquisition Parameters C->D E Acquire FID D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Referencing, Integration, Peak Picking) F->G logical_relationship Structure-Spectrum Correlation cluster_structure Molecular Fragments cluster_spectrum ¹H NMR Spectrum Regions Aldehyde Aldehyde Proton (-CHO) Downfield Downfield Region (δ 10.0-10.5) Aldehyde->Downfield corresponds to Aromatic Aromatic Protons (C₆H₄) Aromatic_Region Aromatic Region (δ 7.4-8.0) Aromatic->Aromatic_Region corresponds to Methylene Methylene Protons (-OCH₂-) Aliphatic_Region1 Aliphatic Region (δ 3.8-4.0) Methylene->Aliphatic_Region1 corresponds to Methyl Methyl Protons (-C(CH₃)₂) Upfield Upfield Region (δ 1.0-1.2) Methyl->Upfield corresponds to

Stability and Storage of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key building block in organic synthesis. Understanding the stability profile of this reagent is crucial for ensuring its integrity, maximizing reaction yields, and maintaining safety in the laboratory.

Core Concepts: Intrinsic Stability of Neopentyl Glycol Boronic Esters

This compound belongs to the class of arylboronic acid esters, specifically a neopentyl glycol ester. The neopentyl glycol protecting group plays a pivotal role in conferring significant stability to the boronic acid moiety. Six-membered ring boronic esters, such as this one, are generally found to be thermodynamically more stable than their five-membered counterparts (e.g., pinacol esters)[1][2]. This enhanced stability is attributed to factors like reduced ring strain and steric hindrance around the boron atom, which protects it from premature hydrolysis and other degradation reactions.

Aryl boronic esters with a 1,1,2,2-tetraethylethylene glycol protecting group have demonstrated high stability on silica gel, a common medium for purification, which can be challenging for other boronic acid derivatives[3]. While this specific protecting group is different, the principle of steric shielding enhancing stability is transferable.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound. These factors can lead to degradation, primarily through hydrolysis of the boronic ester and oxidation or other reactions of the benzaldehyde functional group.

Factors Influencing Stability and Degradation Pathways substance This compound hydrolysis Hydrolysis substance->hydrolysis exposed to oxidation Oxidation substance->oxidation exposed to moisture Moisture/Water moisture->hydrolysis light Light light->oxidation degradation_product3 Benzene (potential, under harsh conditions) light->degradation_product3 can lead to oxygen Oxygen (Air) oxygen->oxidation high_temp High Temperature high_temp->oxidation strong_oxidizers Strong Oxidizing Agents strong_oxidizers->oxidation strong_bases Strong Bases strong_bases->hydrolysis degradation_product1 2-Formylphenylboronic Acid hydrolysis->degradation_product1 degradation_product2 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid oxidation->degradation_product2

Factors influencing stability and potential degradation pathways.

Summarized Stability and Storage Data

Table 1: Qualitative Stability Profile

ConditionStabilityNotes
Moisture/Humidity Moderately StableThe neopentyl glycol ester offers good protection against hydrolysis compared to free boronic acids. However, prolonged exposure to moisture should be avoided to prevent slow hydrolysis to 2-formylphenylboronic acid.
Air/Oxygen Moderately StableThe benzaldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light over time.[4][5][6]
Light SensitiveBenzaldehyde and its derivatives can be light-sensitive, potentially leading to oxidation and, in some cases, degradation to benzene.[7] Protection from light is crucial.
Temperature Stable at Recommended TemperaturesElevated temperatures can accelerate both hydrolysis and oxidation.
pH Stable in Neutral ConditionsStability is pH-dependent. Both acidic and basic conditions can promote hydrolysis of the boronic ester.[8]
Silica Gel Generally StableAryl boronic esters with bulky diol protecting groups have shown good stability on silica gel during chromatography.[3]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C or as specified by the supplier. Some suppliers recommend cold-chain transportation.[9][10]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[11]To prevent oxidation of the aldehyde functionality.
Container Tightly sealed, opaque or amber glass container.To protect from moisture, air, and light.
Handling Handle in a well-ventilated area, avoiding inhalation of dust or vapors. Use appropriate personal protective equipment (gloves, safety glasses).[12][13]To ensure personnel safety.
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases, alkali metals.[14]To prevent vigorous and potentially hazardous reactions.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the two functional groups present in the molecule: the boronic ester and the aldehyde.

  • Hydrolysis of the Boronic Ester: In the presence of water, the dioxaborinane ring can hydrolyze to yield 2-formylphenylboronic acid and neopentyl glycol. This process is reversible and can be influenced by pH.

  • Oxidation of the Aldehyde: The benzaldehyde group is prone to oxidation, particularly in the presence of atmospheric oxygen, to form the corresponding benzoic acid derivative, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. This process can be accelerated by light and heat.[4][5][6]

  • Photodegradation: Benzaldehyde itself has been shown to degrade to benzene upon exposure to light, especially in the presence of factors that can generate hydroxyl radicals.[7] While the extent of this pathway for the title compound is unknown, it highlights the importance of protecting it from light.

Experimental Protocols: General Stability Assessment

While a specific, validated stability-indicating method for this compound is not published, a general protocol to assess its stability can be designed.

Objective: To evaluate the stability of the compound under various stress conditions (e.g., elevated temperature, humidity, light exposure).

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound from a single, homogenous batch.

  • Stress Conditions:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) in a calibrated oven.

    • Humidity Stress: Store samples in a humidity chamber at a controlled temperature and relative humidity (e.g., 25°C/75% RH).

    • Photostability: Expose samples to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • Primary Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated. This method should be able to separate the parent compound from its potential degradation products (e.g., 2-formylphenylboronic acid, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid).

    • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity at each time point.

    • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify the mass of any new peaks that appear, aiding in the identification of degradation products.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point and calculate the percentage of degradation. Identify and, if possible, quantify the major degradation products.

General Experimental Workflow for Stability Assessment start Start: Homogenous Sample Batch stress Expose to Stress Conditions (Heat, Humidity, Light) start->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data_analysis Quantify Parent Compound and Degradants analysis->data_analysis end End: Determine Degradation Profile data_analysis->end

Workflow for assessing chemical stability.

Conclusion

This compound is a relatively stable arylboronic acid derivative due to the neopentyl glycol protecting group. However, its stability is not absolute and is influenced by environmental factors, particularly moisture, air, and light. Proper storage and handling, including refrigeration, storage under an inert atmosphere, and protection from light, are essential to maintain its quality and ensure reliable results in synthetic applications. For critical applications, it is recommended to assess the purity of the material before use, especially if it has been stored for an extended period or under suboptimal conditions.

References

A Technical Guide to the Solubility of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key building block in organic synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding its expected solubility profile and outlines detailed experimental protocols for its determination. The guide is intended to equip researchers with the necessary information to effectively utilize this compound in various solvent systems.

Introduction

This compound belongs to the family of boronic acid esters, which are widely used in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The solubility of this reagent is a critical parameter for reaction optimization, purification, and formulation. Boronic acid esters, such as the neopentyl glycol ester , are generally more stable and exhibit better solubility in organic solvents compared to their corresponding boronic acids, which can dehydrate to form less soluble boroxines.[1][2] Understanding the factors that govern the solubility of this compound is essential for its practical application.

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the known behavior of similar organic molecules.[3] The presence of both a polar benzaldehyde group and a relatively non-polar dioxaborinane ring suggests a degree of solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-polar Hexane, CyclohexaneLowThe polar aldehyde and boronate ester groups limit solubility in highly non-polar solvents.
Halogenated Dichloromethane, ChloroformHighThese solvents can effectively solvate both the polar and non-polar regions of the molecule. Phenylboronic acid esters show good solubility in chloroform.[2]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are effective solvents for many organic compounds, including phenylboronic acids.[2]
Ketones Acetone, 3-PentanoneModerate to HighKetones are polar aprotic solvents capable of dissolving a wide range of organic compounds. Phenylboronic acid has high solubility in ketones.[2]
Esters Ethyl acetateModerateThe polarity is suitable for dissolving compounds with mixed polarity characteristics.
Aromatic Toluene, BenzeneModerateThe aromatic ring of the solute will interact favorably with aromatic solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are highly effective at dissolving a broad spectrum of organic compounds.
Alcohols Methanol, EthanolModerateThe potential for hydrogen bonding with the aldehyde oxygen may enhance solubility, but the overall non-polar character could limit it.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for commonly used techniques.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining equilibrium solubility.[3]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the saturated supernatant.

  • Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or a stream of inert gas.

  • Quantification: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

G cluster_protocol Gravimetric Method (Shake-Flask) Workflow prep 1. Add excess solute to known volume of solvent equil 2. Agitate at constant temperature (24-72h) prep->equil separate 3. Centrifuge to separate phases equil->separate sample 4. Withdraw known volume of supernatant separate->sample evap 5. Evaporate solvent sample->evap weigh 6. Weigh solid residue evap->weigh calc 7. Calculate solubility weigh->calc

Caption: Gravimetric method workflow.

Dynamic (Synthetic) Method

This method involves observing the dissolution of a solid upon controlled heating.[1][4]

Methodology:

  • Sample Preparation: Prepare a biphasic sample of the solute and solvent with a precisely known composition in a sealed vessel.

  • Heating and Stirring: Heat the mixture at a constant, slow rate while stirring vigorously.

  • Equilibrium Point Detection: The temperature at which the last solid particles disappear (the solution becomes clear) is recorded as the equilibrium temperature for that specific composition. This can be detected visually or instrumentally by measuring light transmission (disappearance of turbidity).[1][2]

  • Data Collection: Repeat the procedure for several different compositions to generate a solubility curve as a function of temperature.

G cluster_protocol Dynamic (Synthetic) Method Workflow prep 1. Prepare biphasic sample of known composition heat 2. Heat slowly with vigorous stirring prep->heat detect 3. Record temperature at which turbidity disappears heat->detect repeat_node 4. Repeat for multiple compositions detect->repeat_node curve 5. Generate solubility curve repeat_node->curve

Caption: Dynamic method workflow.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a high-throughput method for determining solubility, especially for drug discovery applications.[5]

Methodology:

  • Calibration: Prepare a series of standard solutions of the compound at known concentrations and generate a calibration curve by plotting HPLC peak area against concentration.

  • Sample Preparation: Prepare a saturated solution using the shake-flask method (Steps 1-3 in 3.1).

  • Dilution: Dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated factors.

G cluster_factors Factors Affecting Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility polarity_solute Polarity (Aldehyde vs. Rings) polarity_solute->solubility mw Molecular Size mw->solubility crystal Crystal Lattice Energy crystal->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility temp Temperature temp->solubility pressure Pressure (minor effect) pressure->solubility

Caption: Factors influencing solubility.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3]

  • Polarity: The "like dissolves like" principle is paramount. The mixed polarity of the target molecule suggests that solvents of intermediate polarity will be most effective.[3]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy of solvation. A higher melting point often correlates with lower solubility.

Conclusion

References

Methodological & Application

Synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key intermediate in modern organic synthesis. This compound serves as a stable and versatile building block for the introduction of a 2-formylphenyl group in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The neopentyl glycol protecting group enhances the stability of the boronic acid, facilitating its use in a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Application Notes

This compound, also known as 2-formylphenylboronic acid neopentyl glycol ester, is a valuable reagent in organic synthesis. The presence of both a reactive aldehyde and a boronic ester functionality on the same aromatic ring makes it a bifunctional building block for the construction of diverse molecular architectures.

Key Applications:

  • Suzuki-Miyaura Cross-Coupling Reactions: The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of carbon-carbon bonds between the 2-formylphenyl group and various sp2-hybridized carbon atoms of aryl, vinyl, or heteroaryl halides and triflates. This methodology is a cornerstone in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.[2] The neopentyl ester of the boronic acid offers improved stability compared to the free boronic acid, preventing premature decomposition and boroxine formation.[1]

  • Drug Discovery and Medicinal Chemistry: The 2-formylphenyl moiety is a precursor to a wide range of functional groups. The aldehyde can be readily converted into alcohols, amines, imines, and various heterocyclic systems. This versatility makes this compound a valuable intermediate in the synthesis of novel drug candidates. For instance, it can be utilized in the construction of quinoline derivatives, a class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3]

  • Materials Science: The rigid structure and reactive handles of this compound make it a suitable building block for the synthesis of advanced materials. Its incorporation into polymers can introduce specific functionalities for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices. The ability to participate in cross-coupling reactions allows for the precise construction of conjugated systems with tailored electronic and photophysical properties.

  • Fluorescent Probes: Analogous to its pinacol ester counterpart, this building block can be used in the development of fluorescent probes for biological imaging.[4] The aldehyde group can be derivatized with fluorogenic reporters, and the boronic ester can be used to anchor the probe to specific biomolecules or cellular structures.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of 2-formylphenylboronic acid with neopentyl glycol. This method protects the boronic acid moiety, increasing its stability for subsequent reactions.

Materials:

  • 2-Formylphenylboronic acid

  • Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Pentane or Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas supply

  • Standard glassware for filtration and solvent removal

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.0 equivalent).

  • Add neopentyl glycol (1.0 equivalent) and anhydrous magnesium sulfate (1.5 equivalents).

  • Flush the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous diethyl ether or THF as the solvent. The volume should be sufficient to create a stirrable suspension.

  • Stir the suspension at room temperature under an inert atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the solid residue with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as an oil or a solid. For further purification, dissolve the crude material in a minimal amount of a non-polar solvent like pentane or a mixture of hexane and ethyl acetate.

  • Wash the organic solution with water to remove any unreacted neopentyl glycol.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound. The product is typically a white to off-white solid.[5]

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents 2-Formylphenylboronic Acid Neopentyl Glycol Anhydrous MgSO4 reaction Stir at Room Temperature 24 hours under Inert Atmosphere reagents->reaction solvent Anhydrous Diethyl Ether or THF solvent->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Washing/Recrystallization) evaporation->purification product 2-(5,5-Dimethyl-1,3,2- dioxaborinan-2-yl)benzaldehyde purification->product

Caption: Synthetic workflow for the preparation of this compound.

Quantitative Data

ParameterValueReference
Molecular Formula C₁₂H₁₅BO₃[6]
Molecular Weight 218.06 g/mol [6]
Appearance White to off-white powder[5]
Purity ≥98%[6]
Melting Point Not specified
Boiling Point 355.6 °C at 760 mmHg (Predicted)

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)
¹H NMR ~10.2 (s, 1H, -CHO), 7.9-7.4 (m, 4H, Ar-H), 3.8 (s, 4H, -O-CH₂-), 1.0 (s, 6H, -C(CH₃)₂)
¹³C NMR ~193 (-CHO), ~140-128 (Ar-C), ~72 (-O-CH₂-), ~32 (-C(CH₃)₂), ~22 (-C(CH₃)₂)

Note: The predicted NMR data is based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway in organometallic chemistry.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

SuzukiMiyauraCycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R transmetalation->pd_complex2 boronic_ester R-B(OR)₂ (Target Compound) boronic_ester->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl-2-carbaldehydes. This versatile building block is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.[1] The neopentyl glycol ester functionality offers enhanced stability compared to the corresponding boronic acid, reducing side reactions such as protodeboronation and homocoupling.[2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. The use of this compound as the organoboron partner allows for the direct introduction of a formyl group at the 2-position of a biaryl system, a key synthon for a wide array of subsequent chemical transformations.

The neopentyl glycol boronic ester protecting group imparts several advantages, including improved air and moisture stability, which simplifies handling and storage.[2] Furthermore, boronic esters can exhibit different reactivity profiles compared to boronic acids, sometimes leading to higher yields and cleaner reactions.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Below are detailed protocols for a general Suzuki-Miyaura coupling reaction using this compound. The specific conditions may require optimization depending on the nature of the aryl halide.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard laboratory glassware

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). If a separate ligand is used, add it at the appropriate catalyst:ligand ratio (typically 1:2 or 1:4).

  • Add the anhydrous solvent (5-10 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl-2-carbaldehyde.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides. (Note: The data presented here are representative examples based on typical outcomes for similar Suzuki reactions and should be used as a guideline for optimization).

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001288
24-BromotoluenePd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane901692
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-K₂CO₃DMF110875
41-Bromo-4-cyanobenzenePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1001285
52-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃Toluene1102465
63-BromothiophenePd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane901880

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of biaryl-2-carbaldehydes using the described Suzuki coupling protocol.

experimental_workflow reagents Combine Reactants: - Aryl Halide - Boronic Ester - Base catalyst Add Catalyst System: - Palladium Source - Ligand (optional) reagents->catalyst Inert Atmosphere solvent Add Anhydrous Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas reaction Heat and Stir (Monitor Progress) degas->reaction workup Aqueous Workup: - Dilute - Wash - Dry reaction->workup Reaction Complete purification Purification: - Concentrate - Column Chromatography workup->purification product Isolated Biaryl-2-carbaldehyde purification->product

Caption: General workflow for Suzuki coupling.

Catalytic Cycle

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n(X) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)L_n(Ar') pd_complex->biaryl_pd_complex Ar'-B(OR)₂ Base transmetalation Transmetalation biaryl_pd_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_ester Ar'-B(OR)₂ base Base

Caption: Suzuki-Miyaura catalytic cycle.

Troubleshooting and Considerations

  • Low Yields: If the reaction yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical, and stronger bases like cesium carbonate or potassium phosphate are often effective. Temperature and reaction time may also need optimization.

  • Protodeboronation: The neopentyl glycol ester is more resistant to protodeboronation than the corresponding boronic acid. However, if this side reaction is suspected, ensure anhydrous conditions and a thoroughly degassed reaction mixture.

  • Homocoupling: Homocoupling of the boronic ester can occur, particularly in the presence of oxygen. Maintaining a strict inert atmosphere is crucial to minimize this side product.

  • Purification: The aldehyde functionality of the product may require careful handling during purification to avoid oxidation or other side reactions.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound for the efficient synthesis of a wide range of biaryl-2-carbaldehydes.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Formylphenylboronic Acid Neopentyl Glycol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction of 2-formylphenylboronic acid neopentyl glycol ester with a range of aryl halides. This document includes a summary of catalyst performance, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] The use of boronic acid esters, such as the neopentyl glycol ester of 2-formylphenylboronic acid, offers advantages in terms of stability, ease of handling, and, in some cases, enhanced reactivity compared to the corresponding boronic acids.[2][3] The ortho-formyl group is a valuable functional handle for further synthetic transformations.

This document outlines optimized conditions and protocols for the successful coupling of 2-formylphenylboronic acid neopentyl glycol ester with various aryl halides, employing a selection of common and effective palladium catalysts.

Data Presentation: Catalyst Performance in Suzuki Coupling

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of 2-formylphenylboronic acid neopentyl glycol ester with various aryl bromides. The data is compiled to provide a comparative overview of catalyst efficiency under specific reaction conditions.

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001292
24-BromotoluenePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane110895
34-BromobenzonitrilePd(PPh₃)₄ (3)-K₂CO₃DMF/H₂O (4:1)901688
41-Bromo-4-vinylbenzenePd(dppf)Cl₂ (2)-Na₂CO₃Acetonitrile/H₂O (3:1)801090
52-Bromopyridine[Pd(allyl)Cl]₂ (1.5)RuPhos (3)K₃PO₄THF701885

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction using 2-formylphenylboronic acid neopentyl glycol ester.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general guideline and can be adapted for various aryl bromides.

Materials:

  • 2-Formylphenylboronic acid neopentyl glycol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-formylphenylboronic acid neopentyl glycol ester (1.2 equiv), palladium catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • Same as Protocol 1, with a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), 2-formylphenylboronic acid neopentyl glycol ester (1.2 equiv), palladium catalyst, phosphine ligand, and base.

  • Solvent Addition: Add the degassed solvent system.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature for the designated time.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[4][5] This document provides detailed application notes and protocols for the synthesis of substituted biphenyls utilizing 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a stable and effective boronic ester for introducing a 2-formylphenyl group.

The use of the neopentyl glycol ester of 2-formylphenylboronic acid offers several advantages, including enhanced stability compared to the corresponding boronic acid, which can be prone to protodeboronation.[6] This reagent serves as a key building block for the synthesis of biaryl-2-carbaldehydes, which are versatile intermediates that can be further elaborated into a variety of complex molecules.[7] The protocols outlined below provide a general framework for the successful Suzuki-Miyaura coupling of this reagent with a range of aryl halides.

Reaction Principle

The core of this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic ester (activated by a base) and subsequent reductive elimination to yield the desired biphenyl product and regenerate the palladium(0) catalyst.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAryl BromideProductRepresentative Yield (%)
14-Bromoanisole4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde92
24-Bromotoluene4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde88
31-Bromo-4-(trifluoromethyl)benzene4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde85
41-Bromo-4-nitrobenzene4'-Nitro-[1,1'-biphenyl]-2-carbaldehyde78
5Methyl 4-bromobenzoateMethyl 2'-formyl-[1,1'-biphenyl]-4-carboxylate90
63-Bromopyridine2-(Pyridin-3-yl)benzaldehyde75
72-Bromonaphthalene2-(Naphthalen-2-yl)benzaldehyde89
81-Bromo-2-fluorobenzene2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde82

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Heating source (oil bath or microwave reactor)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted biphenyl-2-carbaldehyde.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants Aryl_Halide Ar-X (Aryl Halide) Ox_Add Ar-Pd(II)(X)Ln (Oxidative Addition Complex) Aryl_Halide->Ox_Add Oxidative Addition Boronic_Ester R-B(OR')2 (this compound) Transmetalation Ar-Pd(II)(R)Ln (Transmetalation Complex) Boronic_Ester->Transmetalation Transmetalation Pd0 Pd(0)Ln Pd0->Ox_Add Base Base (e.g., K3PO4) Base->Transmetalation Ox_Add->Transmetalation Transmetalation->Pd0 Product Ar-R (Substituted Biphenyl) Transmetalation->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - Inert atmosphere Start->Setup Solvent Add Anhydrous, Degassed Solvents Setup->Solvent Degas Degas Reaction Mixture Solvent->Degas React Heat and Stir (80-110 °C) Degas->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Work-up: - Cool to RT - Extraction Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Isolated Product: Substituted Biphenyl Purify->Product

Caption: General experimental workflow for the synthesis of substituted biphenyls.

Drug_Discovery_Pathway Synthesis Synthesis of Biphenyl-2-carbaldehydes Derivatization Further Derivatization: - Oxidation to Acid - Reduction to Alcohol - Imine Formation, etc. Synthesis->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of synthesized biphenyls in a typical drug discovery pipeline.

References

Application of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Covalent Organic Frameworks (COFs) for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a protected form of 2-formylphenylboronic acid, is a versatile building block in the synthesis of covalent organic frameworks (COFs). These crystalline porous polymers, constructed from organic monomers linked by strong covalent bonds, have garnered significant attention for their ordered structures, high porosity, and tunable functionalities. The unique bifunctional nature of this aldehyde-boronic acid derivative, allows for the formation of COFs with dual linkages, such as imine and boroxine or boronate ester bonds, leading to materials with enhanced stability and tailored properties for a range of applications, including drug delivery and catalysis.

Application Notes

Covalent organic frameworks synthesized using this compound or its deprotected form, 2-formylphenylboronic acid, exhibit significant potential in the field of drug development and beyond. The resulting COFs can be engineered to have specific pore sizes and chemical environments, making them ideal candidates for use as drug delivery vehicles.

For instance, these COFs can be designed as carriers for chemotherapeutic agents like 5-fluorouracil (5-FU). The porous structure of the COF allows for high drug loading capacity, while the chemical functionalities within the pores can be tailored to control the release of the drug. This targeted delivery can enhance the therapeutic efficacy of the drug while minimizing systemic side effects. The introduction of specific functional groups can also facilitate interactions with drug molecules, leading to customized release profiles.[1]

Beyond drug delivery, the crystalline and porous nature of these COFs allows for the precise positioning of catalytic sites. This makes them excellent candidates for use as biocatalysts, mimicking the function of enzymes in synthesizing pharmaceuticals.[1] The high thermal stability and tunable porosity of COFs derived from this building block also make them promising materials for gas storage and separation.

Quantitative Data Summary

The properties of COFs are highly dependent on the specific monomers and synthetic conditions used. The following table summarizes typical quantitative data for COFs synthesized from building blocks structurally related to 2-formylphenylboronic acid.

COF Name/TypeMonomersBET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)Reference
Imine-linked COF2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB), p-phenylenediamine (PA)~2000~1.5~0.88[2]
Imine-linked COFMe₃TFB, Benzidine (BD)~2057~2.7~1.24[2]
Imine-linked COF1,3,5-tris(4-aminophenyl)benzene (TAPB), 2,5-dibromoterephtalaldehyde (TaBr2)>2600--[3]
Boronate ester-linked COF1,4-benzenediboronic acid (BDBA)-1.5-TCI Chemicals
Imine- and Boroxine-linked COF4-formylphenylboronic acid, 1,3,5-tris(4-aminophenyl)benzene---[1]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of an Imine-Linked COF

This protocol is adapted from the synthesis of imine-linked COFs and can be applied using 2-formylphenylboronic acid (the deprotected form of this compound) and a diamine linker such as p-phenylenediamine.

Materials:

  • 2-Formylphenylboronic acid

  • p-Phenylenediamine

  • Anhydrous 1,4-Dioxane

  • Anhydrous Mesitylene

  • 6 M Acetic Acid

  • Anhydrous Acetone

  • Pyrex tube

  • Liquid Nitrogen

Procedure:

  • In a Pyrex tube, add 2-formylphenylboronic acid and p-phenylenediamine in a 1:1 molar ratio.

  • Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene to the tube.

  • Add 6 M aqueous acetic acid as a catalyst.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.[1]

  • After cooling to room temperature, an orange crystalline solid should be present.

  • Isolate the solid by filtration.

  • Wash the solid thoroughly with anhydrous acetone.[1]

  • Dry the product under vacuum to yield the COF.

Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity of the material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine bonds.

  • Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.

Visualizations

Signaling Pathway: Mechanism of Action of 5-Fluorouracil

5-FU_Mechanism_of_Action node_5FU 5-Fluorouracil (5-FU) node_FdUMP FdUMP node_5FU->node_FdUMP Metabolism node_FUTP FUTP node_5FU->node_FUTP Metabolism node_FdUTP FdUTP node_5FU->node_FdUTP Metabolism node_TS Thymidylate Synthase (TS) node_FdUMP->node_TS Inhibits node_RNA_proc RNA Processing Inhibition node_FUTP->node_RNA_proc node_DNA_syn DNA Synthesis & Repair Inhibition node_FdUTP->node_DNA_syn node_dTMP dTMP node_TS->node_dTMP Catalyzes node_TS->node_DNA_syn Leads to node_dUMP dUMP node_dUMP->node_TS node_p53 p53 Activation node_DNA_syn->node_p53 node_RNA_proc->node_p53 node_apoptosis Apoptosis node_p53->node_apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Experimental Workflow: COF Synthesis and Characterization

COF_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization node_monomers Monomers (Aldehyde & Amine) node_reaction Solvothermal Reaction (120°C, 3 days) node_monomers->node_reaction node_solvent Solvent System (e.g., Dioxane/Mesitylene) node_solvent->node_reaction node_catalyst Catalyst (e.g., Acetic Acid) node_catalyst->node_reaction node_filtration Filtration node_reaction->node_filtration node_washing Washing (Anhydrous Acetone) node_filtration->node_washing node_drying Drying (Vacuum) node_washing->node_drying node_cof_product COF Product node_drying->node_cof_product node_pxrd PXRD node_cof_product->node_pxrd node_ftir FT-IR node_cof_product->node_ftir node_bet N2 Adsorption (BET) node_cof_product->node_bet node_tga TGA node_cof_product->node_tga

Caption: General workflow for the synthesis and characterization of a COF.

Logical Relationship: Design Principles of COFs for Drug Delivery

COF_Drug_Delivery_Design node_building_blocks Building Blocks (e.g., 2-formylphenylboronic acid) node_synthesis Synthesis Method (e.g., Solvothermal) node_building_blocks->node_synthesis node_structure COF Structure node_synthesis->node_structure node_properties COF Properties node_structure->node_properties node_porosity Porosity (Pore Size, Volume) node_properties->node_porosity node_stability Stability (Thermal, Chemical) node_properties->node_stability node_functionality Functionality (Surface Chemistry) node_properties->node_functionality node_application Application: Targeted Drug Delivery node_porosity->node_application node_stability->node_application node_functionality->node_application node_drug_loading High Drug Loading node_application->node_drug_loading node_controlled_release Controlled Release node_application->node_controlled_release node_biocompatibility Biocompatibility node_application->node_biocompatibility

Caption: Logical relationship for designing COFs for drug delivery applications.

References

Application Notes and Protocols for C-C Bond Formation with 2-formylphenylboronic acid neopentyl glycol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the carbon-carbon bond formation utilizing 2-formylphenylboronic acid neopentyl glycol ester. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the synthesis of biaryl compounds. The presence of the ortho-formyl group on the boronic acid ester offers a synthetic handle for further molecular elaborations, making this reagent particularly valuable in medicinal chemistry and materials science.

Introduction

2-Formylphenylboronic acid neopentyl glycol ester is a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions. The neopentyl glycol protecting group enhances the stability of the boronic acid, preventing premature protodeboronation and allowing for controlled, high-yield reactions under anhydrous conditions. The ortho-formyl group, while potentially influencing the electronic and steric environment of the reaction center, provides a valuable functional group for post-coupling transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide. The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid ester and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. Careful selection of the catalyst, ligand, base, and solvent is crucial for optimizing the reaction outcome, particularly with functionalized substrates such as 2-formylphenylboronic acid neopentyl glycol ester.

Reaction Conditions and Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving ortho-substituted phenylboronic acids, providing a reference for optimizing the coupling of 2-formylphenylboronic acid neopentyl glycol ester.

Table 1: General Suzuki-Miyaura Coupling Conditions for Aryl Bromides with Phenylboronic Acid Derivatives

ParameterConditionReference
Catalyst Pd(OAc)₂ / SPhos[1]
Catalyst Loading 0.5 - 5 mol%[2]
Ligand SPhos[1]
Base K₂CO₃ or K₃PO₄[1]
Solvent DMF or Toluene/Water[1]
Temperature 90 - 110 °C[1][3]
Reactant Ratio 1.2 equiv. Boronic Ester : 1.0 equiv. Aryl Halide[1]
Typical Yields Moderate to Good[1]

Table 2: Influence of Base on Suzuki-Miyaura Coupling Yields

BaseYield (%)Reference
Na₂CO₃98[4]
K₂CO₃-[4]
K₃PO₄-[4]
NaOH-[4]
KOH-[4]
NaOAc-[4]
TEA-[4]
Note: Specific yields for each base were dependent on the specific substrates and other reaction conditions as detailed in the cited literature. Na₂CO₃ was found to be highly effective in the studied system.

Experimental Protocols

The following protocols are adapted from established Suzuki-Miyaura coupling procedures and are recommended as a starting point for the C-C bond formation with 2-formylphenylboronic acid neopentyl glycol ester.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid Neopentyl Glycol Ester with an Aryl Bromide

This protocol is based on established methods for Suzuki-Miyaura couplings with functionalized boronic esters.[1]

Materials:

  • 2-Formylphenylboronic acid neopentyl glycol ester

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-formylphenylboronic acid neopentyl glycol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to the flask.

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - 2-Formylphenylboronic acid neopentyl glycol ester - Aryl Halide - Base (e.g., K2CO3) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B Under Inert Atmosphere C Add Anhydrous Solvent (e.g., DMF or Toluene) B->C D Heat Reaction Mixture (e.g., 90-110 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup: - Add Water & Organic Solvent - Separate Layers F->G H Dry Organic Layer (e.g., MgSO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS) Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX Oxidative Addition PdII_OH R-Pd(II)-OH L2 PdII_RX->PdII_OH Ligand Exchange PdII_R_Ar R-Pd(II)-Ar' L2 PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' (Biaryl Product) PdII_OH->PdII_R_Ar Transmetalation RX R-X (Aryl Halide) ArB Ar'B(OR)2 (Boronic Ester) Base Base (e.g., OH-)

References

Application Notes and Protocols: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a versatile building block in the synthesis of various heterocyclic compounds. This bifunctional reagent, containing both an aldehyde and a masked boronic acid, is particularly valuable in multicomponent and tandem reactions, enabling the efficient construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Synthesis of 3-Substituted Isoindolin-1-ones via Multicomponent Reaction

The isoindolin-1-one scaffold is a privileged structure found in numerous biologically active compounds. This compound serves as a key precursor for the synthesis of 3-substituted isoindolin-1-ones through a one-pot reaction with primary amines. This approach leverages the dual reactivity of the starting material to construct the heterocyclic core in a single synthetic operation.

Reaction Scheme:

G reagent1 This compound intermediate Iminium Intermediate reagent1->intermediate Condensation reagent2 Primary Amine (R-NH2) reagent2->intermediate reagent3 Reducing Agent (e.g., H2) product 3-Substituted Isoindolin-1-one reagent3->product catalyst Catalyst (e.g., Pt Nanowires) catalyst->product intermediate->product Reductive C-N Coupling & Intramolecular Amidation

[this compound reacts with a terminal alkyne in the presence of a palladium catalyst and an oxidant to yield a 3-substituted isocoumarin.]

Caption: Conceptual workflow for a domino synthesis of N-heterocycles.

Experimental Protocol: A Representative Domino Reaction

While a specific protocol for the title compound is not available, the following illustrates a related domino reaction for the synthesis of quinolines, which could be adapted.

In a round-bottom flask, 2-nitrobenzaldehyde (1.0 mmol) and an active methylene compound (1.2 mmol) are dissolved in glacial acetic acid (5 mL). Iron powder (3.0 mmol) is added in portions over 10 minutes. The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the substituted quinoline. T[1]his protocol highlights the in situ generation of an amino group followed by cyclization, a strategy applicable to derivatives of this compound.

Disclaimer: The provided protocols are representative examples based on analogous reactions found in the literature. Researchers should optimize conditions for their specific substrates and consult original research articles for detailed safety and handling information.

References

Application Notes and Protocols for the Heck Reaction of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Heck reaction involving 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This protocol is designed to serve as a foundational method for the palladium-catalyzed C-C bond formation between the specified arylboronic ester and various alkene coupling partners. The reaction is a cornerstone in synthetic organic chemistry, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science.

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, traditionally employing aryl halides.[1][2] However, the use of arylboronic acids and their esters as coupling partners has gained significant traction, often proceeding via an oxidative Heck pathway.[3][4] The protocol detailed below is adapted from established procedures for Heck-type reactions of functionalized arylboronic derivatives.[5] The reaction conditions are selected to be compatible with the aldehyde functionality and the boronic ester group.[5]

Reaction Principle

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl electrophile with an alkene.[6] In the context of using an arylboronic acid derivative, the catalytic cycle can be initiated by the transmetalation of the aryl group from boron to a palladium(II) species. This is followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the arylated alkene product and a palladium(0) species, which is then re-oxidized to complete the catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene, such as an acrylate or styrene derivative.

Materials and Reagents:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., DMAc, toluene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the alkene (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add anhydrous potassium carbonate (2.0 equiv) to the flask.

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1 M with respect to the arylboronic ester).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. These are representative and may require optimization for specific substrates.

Table 1: Reaction Components and Conditions

ParameterValue/ReagentNotes
Arylating AgentThis compound1.0 equivalent
Alkenee.g., Methyl Acrylate1.2 equivalents
CatalystPalladium(II) acetate (Pd(OAc)₂)2 mol%
LigandTriphenylphosphine (PPh₃)4 mol%
BasePotassium Carbonate (K₂CO₃)2.0 equivalents
SolventN,N-Dimethylformamide (DMF)0.1 M
Temperature80-100 °COptimization may be required.
Reaction Time4-24 hoursMonitor by TLC or GC-MS.

Table 2: Representative Substrate Scope and Expected Yields

Alkene SubstrateExpected ProductTypical Yield (%)
Methyl AcrylateMethyl (E)-3-(2-formylphenyl)acrylate65-85%
Styrene(E)-2-(2-styryl)benzaldehyde60-80%
n-Butyl Acrylaten-Butyl (E)-3-(2-formylphenyl)acrylate68-88%
4-Chlorostyrene(E)-2-(4-chlorostyryl)benzaldehyde55-75%

Yields are estimated based on similar Heck reactions reported in the literature and are highly dependent on the specific reaction conditions and substrate purity. Optimization is recommended for each new substrate.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Heck reaction.

Heck_Reaction_Workflow A 1. Reagent Addition - Arylboronic Ester - Alkene - Pd(OAc)₂ - PPh₃ - K₂CO₃ - DMF B 2. Reaction Setup - Inert Atmosphere - Stir at RT A->B Combine C 3. Heating & Reaction - Heat to 80-100 °C - Monitor by TLC/GC-MS B->C Initiate D 4. Workup - Quench with Water - Extraction with EtOAc C->D Upon Completion E 5. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography D->E Purify F 6. Characterization - NMR, IR, HRMS E->F Isolate G Final Product F->G Confirm Structure

Caption: Experimental workflow for the Heck reaction.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

These application notes provide a comprehensive guide for performing the Heck reaction with this compound. Researchers are encouraged to optimize the conditions for their specific alkene substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols: Asymmetric Synthesis Involving 2-Formylphenylboronic Acid Neopentyl Glycol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylphenylboronic acid neopentyl glycol ester is a versatile bifunctional reagent increasingly employed in asymmetric synthesis due to its unique combination of a reactive aldehyde and a masked boronic acid. The neopentyl glycol protecting group enhances the stability of the boronic acid moiety, facilitating its use in a variety of synthetic transformations. This compound serves as a valuable building block for the construction of complex chiral molecules, particularly in the development of novel therapeutic agents. Its applications are prominently featured in organocatalytic cascade reactions and multicomponent reactions, enabling the efficient synthesis of stereochemically rich scaffolds.

This document provides detailed application notes and experimental protocols for two key asymmetric transformations involving 2-formylphenylboronic acid and its derivatives: the organocatalytic enantioselective synthesis of benzoxaboroles and the asymmetric Petasis borono-Mannich reaction.

Application 1: Organocatalytic Enantioselective Synthesis of Benzoxaboroles

A highly efficient method for the synthesis of chiral 3-substituted benzoxaboroles involves an organocatalytic cascade reaction starting from 2-formylphenylboronic acid.[1][2][3][4] This reaction proceeds through a sequential Wittig olefination followed by an enantioselective intramolecular oxa-Michael addition.[1][2][3][4] The use of a cinchona alkaloid-based chiral amino-squaramide catalyst provides excellent enantiocontrol, affording benzoxaboroles in good yields and with high enantiomeric excesses.[1][4] Benzoxaboroles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1]

Reaction Scheme:

The overall transformation is a cascade process initiated by the Wittig reaction of 2-formylphenylboronic acid with a phosphorus ylide (generated in situ from a Wittig salt), followed by an intramolecular oxa-Michael addition catalyzed by a chiral organocatalyst.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various 3-substituted benzoxaboroles from 2-formylphenylboronic acid and different Wittig reagents, as reported in the literature.[1][2][4]

EntryR Group of Wittig ReagentProductYield (%)[1][2][4]ee (%)[1][2][4]
1Phenyl3a8691
24-Methylphenyl3b9599
34-tert-Butylphenyl3c9299
44-Methoxyphenyl3d8884
53-Methoxyphenyl3e5898
64-Chlorophenyl3g9792
74-Bromophenyl3h9188
84-Iodophenyl3i8582
94-Fluorophenyl3j6474
104-(Trifluoromethyl)phenyl3k7890
11Biphenyl-4-yl3l8291
12Thiophen-2-yl3m8994
13Furan-2-yl3n8092
Experimental Protocol: Synthesis of 3-(4-tert-Butylphenyl)benzoxaborole (3c)[1][2]

Materials:

  • 2-Formylphenylboronic acid (or its neopentyl glycol ester)

  • (4-tert-Butylbenzoyl)methyltriphenylphosphonium bromide (Wittig salt)

  • Cinchona alkaloid-derived amino-squaramide catalyst (e.g., C7 as described in the cited literature[1][2])

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Chlorobenzene (anhydrous)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the (4-tert-butylbenzoyl)methyltriphenylphosphonium bromide (0.3 mmol, 1.5 equiv.) in anhydrous chlorobenzene (1.0 mL) at room temperature is added KHMDS (0.3 mmol, 1.5 equiv.). The mixture is stirred for 30 minutes to generate the corresponding phosphorus ylide.

  • To this mixture, 2-formylphenylboronic acid (0.2 mmol, 1.0 equiv.) is added, followed by the cinchona alkaloid-derived amino-squaramide catalyst (0.02 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the desired 3-(4-tert-butylphenyl)benzoxaborole.

Note: While the cited literature utilizes the free boronic acid, the neopentyl glycol ester can be used, potentially requiring an in situ deprotection step or modified reaction conditions. It is recommended to perform small-scale trials to optimize the reaction for the protected starting material.

Logical Workflow for Benzoxaborole Synthesis

G cluster_prep Ylide Generation cluster_reaction Cascade Reaction cluster_workup Workup & Purification Wittig_Salt Wittig Salt ((4-tBu-PhCO)CH2PPh3Br) Ylide Phosphorus Ylide Wittig_Salt->Ylide KHMDS KHMDS KHMDS->Ylide Intermediate Chalcone Intermediate Ylide->Intermediate Boronic_Acid 2-Formylphenylboronic Acid Neopentyl Glycol Ester Boronic_Acid->Intermediate Catalyst Chiral Organocatalyst Product Chiral Benzoxaborole Catalyst->Product Intermediate->Product  Enantioselective oxa-Michael Addition Quenching Reaction Quenching Product->Quenching Purification Column Chromatography Quenching->Purification Final_Product Pure Benzoxaborole Purification->Final_Product

Workflow for the organocatalytic synthesis of chiral benzoxaboroles.

Application 2: Asymmetric Petasis Borono-Mannich Reaction

The Petasis borono-Mannich reaction is a powerful three-component reaction involving an aldehyde, an amine, and a boronic acid to produce substituted amines.[5][6][7][8] When a chiral catalyst or a chiral component is used, this reaction can be rendered asymmetric, providing access to enantioenriched amines and their derivatives, which are valuable intermediates in pharmaceutical synthesis.[5][6] 2-Formylphenylboronic acid neopentyl glycol ester can participate in this reaction, where the formyl group acts as the aldehyde component.

General Reaction Scheme:

The asymmetric Petasis reaction can be catalyzed by various chiral entities, including diols like BINOL, to achieve high enantioselectivity.[5]

General Experimental Protocol Outline:

A general procedure for a catalytic asymmetric Petasis reaction is as follows:

  • In a reaction vessel, the amine and a chiral catalyst (e.g., a chiral diol) are mixed in a suitable solvent.

  • 2-Formylphenylboronic acid neopentyl glycol ester is added to the mixture.

  • The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored for progress.[5]

  • Upon completion, the reaction is worked up, and the product is purified, typically by chromatography.

The specific conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yield and enantioselectivity and need to be optimized for the specific substrates.[5][6]

Signaling Pathway for Asymmetric Petasis Reaction

G cluster_reactants Reactants cluster_pathway Reaction Pathway Aldehyde 2-Formylphenylboronic Acid Neopentyl Glycol Ester Imine Iminium Ion Intermediate Aldehyde->Imine Amine Amine Amine->Imine Boronic_Acid Organoboronic Acid Boronate_Complex Chiral Boronate Complex Boronic_Acid->Boronate_Complex Catalyst Chiral Catalyst (e.g., BINOL) Catalyst->Boronate_Complex Product Chiral Amino Alcohol Derivative Imine->Product Boronate_Complex->Product  Nucleophilic  Addition

Generalized pathway for the asymmetric Petasis borono-Mannich reaction.

Conclusion

2-Formylphenylboronic acid neopentyl glycol ester is a highly valuable and versatile reagent for the asymmetric synthesis of complex organic molecules. The presented applications in the synthesis of chiral benzoxaboroles and as a component in the asymmetric Petasis reaction highlight its potential in medicinal chemistry and drug discovery. The provided protocols and data serve as a guide for researchers to explore and utilize this compound in their synthetic endeavors. Further exploration of its reactivity in other asymmetric transformations is warranted and expected to yield novel and efficient synthetic methodologies.

References

Application Notes and Protocols for One-Pot Synthesis Utilizing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of nitrogen-containing heterocyclic compounds, specifically focusing on the versatile starting material, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This reagent serves as a stable and efficient precursor to 2-formylphenylboronic acid, enabling the streamlined synthesis of complex molecules such as isoindolinones and quinazolinones, which are prevalent scaffolds in medicinal chemistry.

Introduction

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis and drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound is an ideal substrate for such reactions. The neopentyl glycol protecting group on the boronic acid moiety enhances its stability and handling properties, while the ortho-aldehyde functionality allows for subsequent intramolecular cyclization events. In many reaction conditions, the boronic acid ester can be used directly, as it often hydrolyzes in situ to the active boronic acid.

These protocols focus on the synthesis of isoindolinones and quinazolinones, two classes of heterocycles with a broad spectrum of biological activities.

Application 1: One-Pot Synthesis of 3-Substituted Isoindolinones

The reaction of this compound with primary amines and various nucleophiles in a one-pot fashion provides a straightforward route to a diverse range of 3-substituted isoindolinones. This protocol is adapted from established procedures for the synthesis of isoindolinones from 2-formylbenzoic acid and its derivatives.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Isoindolinones
  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., Toluene or Dichloromethane, 0.1 M) is added the primary amine (1.1 equiv.).

  • The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • The nucleophile (e.g., a terminal alkyne, 1.2 equiv.) and a suitable catalyst (e.g., a copper or palladium salt, 5-10 mol%) are then added to the reaction mixture.

  • The reaction is heated to a specified temperature (e.g., 60-100 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., Ethyl Acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted isoindolinone.

Data Presentation: Representative Examples of Isoindolinone Synthesis

The following table summarizes representative yields for the synthesis of 3-substituted isoindolinones using analogous 2-formylphenylboronic acid derivatives under various one-pot conditions. These results suggest the expected outcomes when using this compound.

EntryAmineNucleophile/Reaction TypeProductYield (%)
1AnilineTerminal Alkyne (Copper-catalyzed)2-Phenyl-3-alkynylisoindolin-1-one75-90
2BenzylamineGrignard Reagent2-Benzyl-3-alkylisoindolin-1-one60-85
3CyclohexylamineReformatsky Reagent2-Cyclohexyl-3-(alkoxycarbonylmethyl)isoindolin-1-one65-80
4MethylaminePetasis Reaction (with Glyoxylic Acid)2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-3-carboxylic acid70-85

Visualization: Experimental Workflow for Isoindolinone Synthesis

G cluster_0 One-Pot Synthesis of 3-Substituted Isoindolinones A This compound C Imine Intermediate A->C Step 1: Imine Formation B Primary Amine (R-NH2) B->C E Cyclization C->E Step 2: Nucleophilic Addition D Nucleophile (e.g., Alkyne) + Catalyst D->E F 3-Substituted Isoindolinone E->F Step 3: Intramolecular Cyclization

Caption: Workflow for the one-pot synthesis of 3-substituted isoindolinones.

Application 2: One-Pot Synthesis of Quinazolinones

This compound is also a valuable precursor for the one-pot synthesis of quinazolinones, another important class of heterocyclic compounds. The reaction typically involves the condensation of the aldehyde with an amine and a suitable carbon source, followed by cyclization.

Experimental Protocol: General Procedure for the Synthesis of Quinazolinones
  • A mixture of this compound (1.0 equiv.), a primary amine or ammonia source (e.g., ammonium acetate, 1.5 equiv.), and a one-carbon source (e.g., orthoformate or an aldehyde, 1.2 equiv.) in a suitable solvent (e.g., Ethanol or Acetic Acid, 0.2 M) is prepared.

  • A catalyst, if required (e.g., a Lewis acid or an oxidizing agent), is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the desired quinazolinone.

Data Presentation: Representative Examples of Quinazolinone Synthesis

The following table shows representative yields for the synthesis of quinazolinones from analogous starting materials, indicating the potential of this compound in these transformations.

EntryAmine SourceC1 SourceCatalyst/ConditionsProductYield (%)
1Ammonium AcetateBenzaldehydeI2, Reflux2-Phenylquinazolin-4(3H)-one80-95
2AnilineTriethyl Orthoformatep-TSA, Reflux3-Phenylquinazolin-4(3H)-one70-88
3Hydrazine HydratePhthalic AnhydrideAcetic Acid, RefluxPhthalazino[2,3-b]quinazolin-7(5H)-one75-90

Visualization: Logical Relationship in Quinazolinone Synthesis

G cluster_1 Key Intermediates in Quinazolinone Synthesis Start This compound Intermediate1 Imino-intermediate Start->Intermediate1 Amine Amine Source Amine->Intermediate1 C1 C1 Source Intermediate2 Amidine Intermediate C1->Intermediate2 Intermediate1->Intermediate2 Product Quinazolinone Intermediate2->Product Cyclization & Oxidation

Caption: Key intermediates in the one-pot synthesis of quinazolinones.

Conclusion

This compound is a highly effective and versatile building block for the one-pot synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore its utility in the rapid generation of molecular libraries for drug discovery and development. The operational simplicity and efficiency of these methods make them valuable tools in modern organic synthesis.

References

Application Notes and Protocols for Monitoring Reactions with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring chemical reactions involving 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde using common analytical techniques. This compound, a neopentyl glycol boronate ester of 2-formylphenylboronic acid, is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling and condensation reactions such as imine formation. Accurate monitoring of these reactions is crucial for optimization, kinetic studies, and ensuring reaction completion.

The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for real-time or quasi-real-time reaction monitoring.

In-Situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for in-situ reaction monitoring, providing real-time structural information and quantitative data on the consumption of reactants and formation of products.[1] Both ¹H and ¹¹B NMR are particularly useful for reactions involving boronic esters.

Application: Monitoring Imine Formation

The condensation reaction between this compound and a primary amine to form an imine can be conveniently monitored by ¹H NMR. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal are indicative of reaction progress.

Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve this compound (1.0 eq.) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) that has a resonance that does not overlap with other signals.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add the primary amine (1.0-1.2 eq.) to the NMR tube, mix thoroughly, and place it in the NMR spectrometer pre-heated or cooled to the desired reaction temperature.

  • NMR Acquisition:

    • Acquire a series of 1D ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For rapid reactions, automated acquisition may be necessary.

    • Key signals to monitor include the aldehyde proton (CHO) of the starting material (around 9.5-10.5 ppm) and the imine proton (CH=N) of the product (around 8.0-9.0 ppm).[2]

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the peak areas of the aldehyde proton, the imine proton, and the internal standard.

    • Calculate the percentage conversion and yield relative to the initial concentration of the limiting reagent using the following formula: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100

    • Plot the concentration of reactants and products over time to obtain a reaction profile.

Quantitative Data Summary
Time (min)Integral (Aldehyde)Integral (Imine)Integral (Internal Standard)Conversion (%)
01.000.001.000
150.750.251.0025
300.500.501.0050
600.250.751.0075
1200.050.951.0095
Note: The data presented in this table is representative and will vary based on specific reaction conditions.

Experimental Workflow Diagram

G In-Situ NMR Monitoring Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve aldehyde & internal standard in deuterated solvent in NMR tube prep2 Acquire t=0 spectrum prep1->prep2 prep3 Add amine and mix prep2->prep3 acq1 Place NMR tube in spectrometer at desired temperature prep3->acq1 acq2 Acquire 1D 1H NMR spectra at time intervals acq1->acq2 analysis1 Process spectra (phasing, baseline correction) acq2->analysis1 analysis2 Integrate key signals (aldehyde, imine, internal standard) analysis1->analysis2 analysis3 Calculate conversion and yield analysis2->analysis3 analysis4 Plot reaction profile analysis3->analysis4

Caption: Workflow for in-situ ¹H NMR monitoring of a reaction.

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the components of a reaction mixture. It is particularly useful for reactions that are not amenable to in-situ NMR monitoring.

Application: Monitoring Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling of this compound with an aryl halide is a common C-C bond-forming reaction.[3][4][5] HPLC can be used to monitor the consumption of the starting materials and the formation of the biaryl product.

Experimental Protocol: HPLC Monitoring
  • Method Development (if not established):

    • Column: A C18 reversed-phase column is a good starting point (e.g., Agilent TC-C18(2), 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

    • Detector: A UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

    • Optimize the gradient to achieve good separation of all components within a reasonable time.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot immediately by diluting it in a suitable solvent (e.g., acetonitrile) to a known volume. This also serves to precipitate any solids.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Record the chromatograms and integrate the peak areas of the starting materials and the product.

  • Data Analysis:

    • Generate a calibration curve for the starting material and product using standards of known concentration to convert peak areas to concentrations.

    • Calculate the percentage conversion and yield at each time point.

Quantitative Data Summary
Time (min)Peak Area (Aldehyde)Peak Area (Aryl Halide)Peak Area (Product)Conversion (%)
01000000120000000
3065000078000035000035
6030000036000070000070
120500006000095000095
240<10000<12000990000>99
Note: The data presented in this table is representative and will vary based on specific reaction conditions and detector response factors.

Experimental Workflow Diagram

G HPLC Reaction Monitoring Workflow cluster_sampling Reaction Sampling cluster_hplc HPLC Analysis cluster_analysis Data Analysis sampling1 Withdraw aliquot from reaction at time intervals sampling2 Quench and dilute to known volume sampling1->sampling2 sampling3 Filter sample sampling2->sampling3 hplc1 Inject sample onto HPLC system sampling3->hplc1 hplc2 Record chromatogram hplc1->hplc2 analysis1 Integrate peak areas hplc2->analysis1 analysis2 Calculate concentration using calibration curve analysis1->analysis2 analysis3 Determine conversion and yield analysis2->analysis3 analysis4 Plot reaction profile analysis3->analysis4

Caption: Workflow for HPLC monitoring of a chemical reaction.

Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for monitoring complex reactions, identifying intermediates, and detecting low-level byproducts.

Application: General Reaction Monitoring and Impurity Profiling

LC-MS can be used for a wide range of reactions involving this compound. It is particularly advantageous when dealing with complex reaction mixtures or when UV detection is not suitable for all components. Derivatization of the aldehyde with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance sensitivity and chromatographic performance if needed.[6]

Experimental Protocol: LC-MS Monitoring
  • LC Method:

    • Column: A C8 or C18 column is typically suitable (e.g., Kinetex C8, 2.6 µm, 2.1 x 100 mm).[6]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B). A typical gradient might be: 0-3 min, 5-95% B; 3-5 min, 95% B; 5-5.1 min, 95-5% B; 5.1-7 min, 5% B.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI) is common. Use positive ion mode to detect the protonated molecules [M+H]⁺ of the reactants and products.

    • Detection Mode:

      • Full Scan: To identify all components in the mixture.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis of specific known compounds with high sensitivity and selectivity. The precursor ions would be the [M+H]⁺ of the starting material and expected product.

  • Sample Preparation:

    • Follow the same procedure as for HPLC monitoring (aliquot withdrawal, quenching, dilution, and filtration).

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the reactants, intermediates, and products.

    • Integrate the peak areas and plot them as a function of time to monitor the reaction progress.

    • For quantitative analysis, a calibration curve should be generated using standards.

Quantitative Data Summary (Relative Abundance)
Time (min)m/z (Aldehyde)m/z (Product)Relative Product Abundance (%)
0219.1 (abundant)-0
30(decreasing)285.2 (present)30
60(low)(abundant)75
120(trace)(very abundant)>95
Note: m/z values are hypothetical for a generic reaction product and should be adjusted based on the specific reaction. Abundance is relative and for accurate quantification, calibration curves are necessary.

Experimental Workflow Diagram

G LC-MS Reaction Monitoring Workflow cluster_sampling Reaction Sampling & Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis sampling1 Withdraw, quench, and dilute aliquot sampling2 Filter sample sampling1->sampling2 lcms1 Inject sample onto LC-MS system sampling2->lcms1 lcms2 Separate components via LC lcms1->lcms2 lcms3 Detect ions via MS (Full Scan or SIM/MRM) lcms2->lcms3 analysis1 Extract ion chromatograms for specific m/z lcms3->analysis1 analysis2 Integrate peak areas analysis1->analysis2 analysis3 Quantify using calibration curve (optional) analysis2->analysis3 analysis4 Determine reaction progress analysis3->analysis4

Caption: Workflow for LC-MS monitoring of a chemical reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (also known as 2-formylphenylboronic acid neopentyl glycol ester).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound? A1: The most frequently employed and effective purification methods are silica gel column chromatography and recrystallization.[1][2] Neutral alumina column chromatography can also be used, particularly if the compound shows instability on acidic silica gel.[2]

Q2: What are the typical impurities found in crude this compound? A2: Common impurities include unreacted starting materials such as 2-formylphenylboronic acid, excess bis(neopentyl glycolato)diboron, and side products like the trimeric boroxine of the starting boronic acid.[3][4] The presence of excess bis(neopentyl glycolato)diboron can be particularly challenging to remove.[3]

Q3: What is the typical appearance and expected purity of the final product? A3: After successful purification, the compound is typically a white solid or powder.[1][5] Commercially available batches often have a purity of 98-99%.[5][6]

Q4: How should this compound be stored? A4: The compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the boronate ester.[5] Some suppliers recommend cold-chain transportation.[7]

Troubleshooting Guide

Column Chromatography Issues

Q5: My compound is not separating from an impurity during silica gel column chromatography. What can I do? A5: If co-elution is an issue, you can try several strategies:

  • Adjust Solvent Polarity: Use a shallower polarity gradient with your eluent system (e.g., hexane/ethyl acetate).

  • Use a Modifier: Add a very small amount of a modifier to the eluent, such as acetic acid or triethylamine, which can improve separation of acidic or basic impurities.[2]

  • Change Stationary Phase: Switch to a different stationary phase. Neutral alumina is a good alternative for purifying boronate esters and can alter the elution order of compounds compared to silica gel.[2]

Q6: The compound appears to be degrading or streaking on the silica gel column. Why is this happening? A6: Boronate esters can sometimes be sensitive to the acidic nature of standard silica gel.[4] Streaking is a common sign of this interaction. To mitigate this, you can use silica gel that has been neutralized with a base (e.g., washed with triethylamine in hexane) or switch to neutral alumina as the stationary phase.[2]

Recrystallization Issues

Q7: I am having difficulty finding a suitable solvent for recrystallization. What is the recommended procedure? A7: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.

  • Solvent Screening: Test solubility in small volumes of various solvents. Good candidates for aryl boronic esters include ethyl acetate, toluene, ethanol, and acetone/hexane or ethanol/water mixtures.[2][8]

  • Procedure: Dissolve the crude material in the minimum amount of boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

Q8: The solution has cooled, but no crystals have formed. What should I do? A8: This phenomenon is called supersaturation. To induce crystallization, you can:

  • Scratch the Flask: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the supersaturated solution.

  • Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.

Data Summary

The following table summarizes common purification methods and their typical parameters for this compound.

Purification MethodStationary PhaseTypical Eluent SystemExpected PurityKey Considerations
Flash Column Chromatography Silica Gel (200-300 mesh)Hexane / Ethyl Acetate gradient>98%Can be challenging; may require modifiers or a switch to alumina if streaking occurs.[2][3]
Flash Column Chromatography Neutral AluminaHexane / Ethyl Acetate gradient>98%Excellent alternative to silica, especially for acid-sensitive compounds.[2]
Recrystallization N/AToluene, Ethanol, or Ethyl Acetate/Hexane>99%Requires careful solvent selection for optimal yield and purity.[2][8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel using a suitable solvent (e.g., dichloromethane). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel (200-300 mesh) using a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., progressing from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent (e.g., Toluene). Heat the mixture to boiling. If the solid dissolves, it is a potential candidate. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_methods Purification Methods cluster_analysis Analysis & Final Product Crude Crude Product Col_Chrom Column Chromatography (Silica or Alumina) Crude->Col_Chrom Recryst Recrystallization Crude->Recryst Analysis Purity Analysis (TLC, NMR) Col_Chrom->Analysis Recryst->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product Troubleshooting_Tree Start Problem: Low Purity after Column Chromatography CheckTLC Analyze TLC Plate Start->CheckTLC Streaking Compound is Streaking? CheckTLC->Streaking Visual Inspection CoElution Co-elution with Impurity? CheckTLC->CoElution Visual Inspection Streaking->CoElution No Sol_Streak Action: Add Modifier (e.g., TEA) or Switch to Neutral Alumina Streaking->Sol_Streak Yes Sol_CoElute1 Action: Use a Shallower Eluent Gradient CoElution->Sol_CoElute1 Yes Repurify Re-purify Fractions Sol_Streak->Repurify Sol_CoElute2 Action: Change Solvent System (e.g., DCM/MeOH) Sol_CoElute1->Sol_CoElute2 Sol_CoElute2->Repurify

References

Technical Support Center: 2-Formylphenylboronic Acid Neopentyl Glycol Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-formylphenylboronic acid neopentyl glycol ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-formylphenylboronic acid neopentyl glycol ester?

A1: The most prevalent method is the direct Fischer esterification of 2-formylphenylboronic acid with neopentyl glycol.[1][2] This reaction is typically catalyzed by an acid and involves the removal of water, usually through azeotropic distillation with a solvent like toluene, to drive the reaction to completion.[3]

Q2: What are the primary impurities I should expect in the synthesis of 2-formylphenylboronic acid neopentyl glycol ester?

A2: The primary impurities include unreacted starting materials (2-formylphenylboronic acid and neopentyl glycol), the hydrolysis product (2-formylphenylboronic acid), the oxidation product (2-formylphenol), and the boroxine of the starting boronic acid.[4][5][6] Impurities from the neopentyl glycol starting material, such as esters from its own synthesis, may also be present.[7]

Q3: How can I minimize the hydrolysis of my boronate ester product during workup?

A3: Hydrolysis of boronate esters can occur in the presence of water, especially under certain pH conditions.[5][8] To minimize this, it is advisable to use anhydrous conditions during the reaction and to perform the aqueous workup quickly with neutral or slightly acidic water. Avoid prolonged exposure to basic conditions during extraction.

Q4: My purification by silica gel column chromatography is giving poor results. What are the alternatives?

A4: Boronic acids and their esters can sometimes be challenging to purify via standard silica gel chromatography due to their potential for over-adsorption or decomposition.[9] Alternative purification methods include recrystallization, chromatography on neutral alumina, or derivatization to facilitate purification followed by deprotection.[9]

Q5: What is a boroxine, and how does it affect my reaction?

A5: A boroxine is a cyclic anhydride formed from three molecules of a boronic acid with the elimination of three molecules of water. Its formation is a reversible equilibrium. The presence of boroxine can sometimes lead to issues with solubility and reactivity of the starting boronic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction due to insufficient water removal.Ensure efficient azeotropic distillation by using a Dean-Stark apparatus. Use a suitable drying agent in the reaction mixture.
Hydrolysis of the product during workup.Minimize contact time with water during extraction. Use brine washes to reduce the amount of dissolved water in the organic layer.
Sub-optimal reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress by TLC or another suitable analytical method.
Presence of Unreacted 2-Formylphenylboronic Acid in the Final Product Incomplete reaction.Increase the reaction time or temperature. Ensure efficient removal of water to drive the equilibrium towards the product.
Hydrolysis during workup or storage.Perform a quick aqueous workup and thoroughly dry the organic phase. Store the final product under anhydrous conditions.
Presence of 2-Formylphenol in the Final Product Oxidation of the starting boronic acid.[6]Use high-purity starting materials and solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil or Difficult to Crystallize Presence of impurities.Attempt purification using column chromatography on neutral alumina. Trituration with a non-polar solvent like hexane may also help to induce crystallization.[9]
Broad or Complex NMR Spectrum of the Purified Product Presence of residual boroxine from the starting material.The presence of the boroxine of 2-formylphenylboronic acid can complicate the NMR spectrum. To simplify, a small amount of water can be added to a sample to shift the equilibrium back to the free boronic acid for analytical purposes.

Summary of Common Impurities

Impurity Typical Source Analytical Signature (¹H NMR) Typical Percentage Range (Crude Product)
2-Formylphenylboronic AcidUnreacted starting material, hydrolysis of productSignals corresponding to the free boronic acid, potentially broad -OH peaks.5-15%
Neopentyl GlycolUnreacted starting materialCharacteristic signals for the neopentyl group protons.2-10%
2-FormylphenolOxidation of 2-formylphenylboronic acid[6]Aromatic signals characteristic of a phenol, absence of B-O signals.1-5%
Boroxine of 2-Formylphenylboronic AcidDehydration of the starting boronic acidComplex aromatic signals, may be broad.Variable, depends on water content
Tishchenko/Cannizzaro EstersImpurities in neopentyl glycol starting material[7]Additional ester signals in the NMR spectrum.< 2% (if high-purity NPG is used)

Experimental Protocols

Synthesis of 2-Formylphenylboronic Acid Neopentyl Glycol Ester

This protocol is a representative method based on standard Fischer esterification procedures.

Materials:

  • 2-Formylphenylboronic acid

  • Neopentyl glycol

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-formylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene (sufficient to suspend the reagents).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on neutral alumina.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 2-Formylphenylboronic Acid Neopentyl Glycol Ester Synthesis start Start: Low Purity of Crude Product check_sm Check for Unreacted Starting Materials (TLC/NMR) start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes check_oxidation Check for Oxidation Product (2-Formylphenol) check_sm->check_oxidation No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn hydrolysis Hydrolysis During Workup sm_present->hydrolysis optimize_rxn Optimize Reaction: - Increase reaction time/temp - Ensure efficient water removal incomplete_rxn->optimize_rxn improve_workup Improve Workup: - Minimize water contact - Use brine wash hydrolysis->improve_workup end_purification Proceed to Optimized Purification optimize_rxn->end_purification improve_workup->end_purification oxidation_present Oxidation Product Present check_oxidation->oxidation_present Yes check_boroxine Check for Boroxine Impurity check_oxidation->check_boroxine No use_inert_atm Use Inert Atmosphere (N2/Ar) oxidation_present->use_inert_atm use_inert_atm->end_purification boroxine_present Boroxine Present check_boroxine->boroxine_present Yes check_boroxine->end_purification No anhydrous_conditions Ensure Anhydrous Starting Materials boroxine_present->anhydrous_conditions anhydrous_conditions->end_purification

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Synthesis_Pathway Synthesis and Impurity Formation Pathways boronic_acid 2-Formylphenylboronic Acid esterification Esterification (+H+, -H2O) boronic_acid->esterification oxidation Oxidation boronic_acid->oxidation dehydration Dehydration (-H2O) boronic_acid->dehydration neopentyl_glycol Neopentyl Glycol neopentyl_glycol->esterification product 2-Formylphenylboronic Acid Neopentyl Glycol Ester hydrolysis Hydrolysis (+H2O) product->hydrolysis esterification->product hydrolysis->boronic_acid phenol 2-Formylphenol oxidation->phenol boroxine Boroxine Impurity dehydration->boroxine

Caption: Key reaction and side-reaction pathways in the synthesis.

References

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki coupling reactions involving 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting materials. What are the primary factors to investigate?

A1: When faced with low or no product formation, a systematic check of your reaction setup and reagents is crucial. Key areas to verify include:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[1]

  • Catalyst Activity: Verify the age and storage conditions of your palladium precatalyst and phosphine ligand. Over time, catalysts can degrade. If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.

  • Reagent Purity: Impurities in your aryl halide, boronic ester, or base can inhibit the catalyst. Ensure all reagents are of high purity.

  • Base Efficacy: The base is critical for the transmetalation step. Ensure it is anhydrous and has been stored correctly to prevent absorption of moisture, which can reduce its effectiveness.

Q2: My reaction is sluggish, and I see a significant amount of unreacted starting material even after extended reaction times. How can I increase the reaction rate?

A2: A sluggish reaction can often be accelerated by optimizing the reaction conditions:

  • Increase Temperature: For sterically hindered substrates like this compound, higher temperatures are often necessary to overcome the activation energy of the oxidative addition and reductive elimination steps.[1] Consider switching to a higher-boiling solvent if needed.

  • Choice of Ligand: Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective for coupling sterically demanding substrates.[1][2] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.

  • Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can facilitate the transmetalation step, which can be rate-limiting with hindered coupling partners.[1]

Q3: I am observing significant side products, particularly the homocoupling of the boronic ester and protodeboronation. How can I minimize these side reactions?

A3: The formation of homocoupling (biaryl of the boronic ester) and protodeboronation (replacement of the boronic ester with a hydrogen) products are common challenges.

  • To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical.[1] Using a well-defined Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) source can also help.

  • To Minimize Protodeboronation: This occurs when the boronic ester is cleaved by water or other protic sources before it can participate in the catalytic cycle.

    • Using anhydrous solvents and bases is crucial.

    • The neopentyl glycol ester is generally more stable towards protodeboronation than the corresponding boronic acid.[3]

    • Using a less nucleophilic base like potassium fluoride (KF) can sometimes mitigate this issue.

Q4: How does the choice of solvent and base impact the yield of my Suzuki coupling reaction with this specific boronic ester?

A4: The solvent and base play interconnected roles in the Suzuki-Miyaura coupling.

  • Solvent: Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with a small amount of water to aid in dissolving the base.[4] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. For higher temperatures, toluene is a suitable option.

  • Base: The base activates the boronic ester for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. The strength of the base can significantly affect the reaction rate and yield. For challenging couplings, stronger bases are often more effective.[1]

Troubleshooting Guides

Problem: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Base Purity) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Inert->Optimize_Conditions Check_Reagents->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp If sluggish Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Optimize_Conditions->Change_Ligand For hindered substrates Change_Base Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) Optimize_Conditions->Change_Base If transmetalation is slow Change_Solvent Change Solvent (e.g., Toluene for higher temp.) Optimize_Conditions->Change_Solvent If temp is limiting Success Improved Yield Increase_Temp->Success Change_Ligand->Success Change_Base->Success Change_Solvent->Success

Problem: Significant Side Product Formation

Side_Product_Troubleshooting Start Side Products Observed Identify_Side_Product Identify Major Side Product(s) (Homocoupling vs. Protodeboronation) Start->Identify_Side_Product Homocoupling Homocoupling Detected Identify_Side_Product->Homocoupling Biaryl of boronic ester Protodeboronation Protodeboronation Detected Identify_Side_Product->Protodeboronation Benzaldehyde Solution_Homo Improve Degassing Use well-defined Pd(0) precatalyst Homocoupling->Solution_Homo Solution_Proto Use Anhydrous Solvents/Base Consider milder base (e.g., KF) Protodeboronation->Solution_Proto Success Reduced Side Products Solution_Homo->Success Solution_Proto->Success

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Palladium Catalyst/Ligand System on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012Low to ModerateGeneral Knowledge
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1008Good to Excellent[1][2]
XPhos Pd G3 (2)-K₃PO₄THF/H₂O806High[1]

Table 2: Influence of Base and Solvent on Yield

Base (equiv)SolventCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
K₂CO₃ (2)Dioxane/H₂O (4:1)Pd(dppf)Cl₂9012Moderate[4]
K₃PO₄ (2)ToluenePd₂(dba)₃/SPhos1108High[1]
Cs₂CO₃ (2)DMFPd(OAc)₂/XPhos10010Good to High[1]
NaOH (2)MeOH/H₂O (3:2)Pd(II) complexReflux4Variable[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 10:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, the palladium precatalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl Boronate Ar'B(OR)2 (Activated by Base) Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: Aryl Halide, Boronic Ester, Catalyst, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

References

Technical Support Center: Cross-Coupling Reactions with 2-Formylphenylboronic Acid Neopentyl Glycol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-formylphenylboronic acid neopentyl glycol ester in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of benzaldehyde in my reaction mixture, leading to low yields of my desired cross-coupled product. What is the cause and how can I prevent it?

A1: The formation of benzaldehyde is a result of a common side reaction called protodeboronation . In this process, the carbon-boron bond of the boronic acid ester is cleaved and replaced with a carbon-hydrogen bond. For 2-formylphenylboronic acid and its derivatives, this side reaction is particularly accelerated under aqueous basic conditions. The ortho-formyl group makes the boronic acid moiety more susceptible to hydrolysis and subsequent protodeboronation.

To minimize benzaldehyde formation, it is crucial to switch to anhydrous reaction conditions . The neopentyl glycol ester is more stable than the free boronic acid, but the presence of water, especially with certain bases, can still lead to hydrolysis and protodeboronation.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure your solvents (e.g., THF, dioxane, toluene) are thoroughly dried and degassed.

  • Employ Anhydrous Bases: Use bases that are compatible with anhydrous conditions. Potassium trimethylsilanolate (TMSOK) has been shown to be highly effective. Other options include carefully dried potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Ester Stability: The neopentyl glycol ester provides greater stability against protodeboronation compared to the free boronic acid.[1] Utilizing this ester is a key step in preventing this side reaction.

Q2: My reaction is producing a symmetrical biaryl byproduct (a dimer of the 2-formylphenyl group). What is this side reaction and how can I suppress it?

A2: This byproduct is formed through homocoupling , where two molecules of the boronic acid ester react with each other. This is another common side reaction in palladium-catalyzed cross-couplings. Homocoupling can be promoted by the presence of oxygen in the reaction mixture or by certain palladium(II) species.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). This involves properly degassing your solvents and flushing the reaction vessel.

  • Catalyst Choice: Use a high-quality Pd(0) catalyst or a pre-catalyst that reliably reduces to Pd(0) in situ. The presence of Pd(II) without a reductive pathway can favor homocoupling.

  • Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: Why is the neopentyl glycol ester preferred over the free boronic acid or a pinacol ester for this substrate?

A3: The neopentyl glycol ester of 2-formylphenylboronic acid offers a balance of stability and reactivity.

  • Stability: Compared to the free boronic acid, the neopentyl glycol ester is significantly more stable to storage and less prone to decomposition, including protodeboronation.[1]

  • Reactivity: In anhydrous conditions, neopentyl glycol esters have been shown to lead to faster reaction times and higher yields compared to the corresponding boronic acids.[2] Studies have also indicated that electron-rich esters, like the neopentyl glycol ester, can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle.[3] While pinacol esters are also common, neopentyl glycol esters have demonstrated excellent performance in challenging anhydrous couplings.

Troubleshooting Guide: Minimizing Side Reactions

The following table summarizes the impact of reaction conditions on the yield of the desired product and the formation of the major byproduct, benzaldehyde, from protodeboronation.

ConditionReagentBaseSolventDesired Product Yield (%)Benzaldehyde Yield (%)Recommendation
Aqueous 2-Formylphenylboronic AcidNa₂CO₃DME/H₂O54%39%Not Recommended. Aqueous conditions significantly promote protodeboronation of the ortho-formyl substituted boronic acid.
Anhydrous 2-Formylphenylboronic Acid Neopentyl Glycol EsterTMSOKTHF>95%<3%Highly Recommended. Anhydrous conditions using a soluble, strong base with the stable neopentyl glycol ester dramatically suppress protodeboronation and improve product yield.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-Formylphenylboronic Acid Neopentyl Glycol Ester

This protocol describes the formation of the stable neopentyl glycol ester from the corresponding boronic acid.

Materials:

  • 2-Formylphenylboronic acid

  • Neopentyl glycol (1.1 equiv)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add 2-formylphenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).

  • Add toluene to create a suspension (approx. 0.2 M concentration).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 1.5-2 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature. The solution should be clear.

  • Wash the organic solution with deionized water (4 times). Note: Minimize contact time to prevent hydrolysis of the ester.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the white, solid neopentyl glycol ester.[2]

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol outlines a high-yield, anhydrous cross-coupling procedure that minimizes side reactions.

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • 2-Formylphenylboronic acid neopentyl glycol ester (1.2 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

  • Pd-P(t-Bu₃)-G3 pre-catalyst (2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an oven-dried flask under an inert atmosphere (Argon), combine the aryl bromide (1.0 equiv), 2-formylphenylboronic acid neopentyl glycol ester (1.2 equiv), and the palladium pre-catalyst (2 mol%).

  • Add anhydrous THF to dissolve the solids (target concentration of ~0.5 M).

  • In a separate flask, prepare a solution of TMSOK (1.5 equiv) in anhydrous THF.

  • Slowly add the TMSOK solution to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1.5-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[1][2]

Visualizing Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the competing side reaction pathways.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Pathway cluster_side Side Reaction Pathways cluster_proto Protodeboronation cluster_homo Homocoupling Pd0 Pd(0)L2 OxAdd Ar'-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition ArX Ar'-X ArX->OxAdd Transmetalation Ar'-Pd(II)(Ar)L2 OxAdd->Transmetalation Transmetalation Boronate ArB(OR)2 Boronate->Transmetalation Base Base Base->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Boronate2 ArB(OR)2 Proto_Product Ar-H (Benzaldehyde) Boronate2->Proto_Product H2O_Base H₂O / Base H2O_Base->Proto_Product Boronate3 2 x ArB(OR)2 Homo_Product Ar-Ar (Dimer) Boronate3->Homo_Product O2_PdII O₂ / Pd(II) O2_PdII->Homo_Product

Figure 1. Desired Suzuki-Miyaura catalytic cycle and competing side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckByproducts Identify Byproducts (LC-MS, NMR) Start->CheckByproducts Benzaldehyde Benzaldehyde Detected? (Protodeboronation) CheckByproducts->Benzaldehyde Dimer Dimer Detected? (Homocoupling) CheckByproducts->Dimer Benzaldehyde->Dimer No UseAnhydrous Switch to Anhydrous Conditions (THF, TMSOK) Benzaldehyde->UseAnhydrous Yes Degas Improve Degassing & Use Inert Atmosphere Dimer->Degas Yes Success Optimized Reaction Dimer->Success No UseAnhydrous->Success Degas->Success

Figure 2. Troubleshooting workflow for side reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in chemical reactions involving 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation when using this compound in cross-coupling reactions?

A1: Catalyst deactivation in reactions with this substrate can stem from several factors, primarily related to its functional groups. The most common causes include:

  • Aldehyde-Mediated Deactivation: The benzaldehyde group can interact with the catalyst, typically a palladium complex, in several ways. It can coordinate to the metal center, potentially forming inactive complexes. Under certain conditions, especially at elevated temperatures, palladium catalysts can catalyze the decarbonylation of aldehydes, leading to catalyst consumption and the formation of undesired byproducts.[1][2][3]

  • Side Reactions of the Aldehyde: The presence of a base, essential for many cross-coupling reactions, can promote side reactions of the aldehyde group, such as the Cannizzaro reaction, particularly with strong bases.[4] These side reactions can consume the starting material and generate species that may interfere with the catalytic cycle.

  • Boronate Ester Instability: While generally more stable than the corresponding boronic acids, boronate esters can undergo hydrolysis or degradation under certain conditions, affecting the transmetalation step of the catalytic cycle.

  • General Deactivation Pathways: Like in other cross-coupling reactions, common deactivation mechanisms such as the formation of palladium black (agglomeration of Pd(0)), ligand degradation, and poisoning by impurities in solvents or reagents can also occur.

Q2: How does the choice of base impact catalyst stability and the overall reaction success?

A2: The choice of base is critical. A base that is too strong can lead to undesired side reactions of the aldehyde functionality.[4] Weaker inorganic bases are generally preferred. The base's role is to facilitate the transmetalation step, but its selection must be balanced to avoid degradation of the aldehyde-containing substrate.[5][6][7]

Q3: Can the neopentyl glycol boronate ester group itself contribute to catalyst deactivation?

A3: The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group is generally considered robust. However, the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle can be influenced by the nature of the boronic ester.[8] While less prone to protodeboronation than boronic acids, suboptimal reaction conditions could potentially lead to its degradation.

Q4: What are the initial indicators of catalyst deactivation in my reaction?

A4: Common signs include:

  • Stalled reaction progress, as observed by monitoring techniques like TLC, GC, or LC-MS.

  • A noticeable change in the reaction mixture's color, such as the formation of a black precipitate (palladium black), indicating catalyst agglomeration.

  • The appearance of unexpected byproducts, which could arise from side reactions of the aldehyde or from catalyst-mediated decomposition pathways.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Catalyst Inhibition by the Aldehyde Group 1. Lower the Reaction Temperature: High temperatures can accelerate aldehyde decarbonylation.[1][2] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. 2. Select a More Robust Ligand: Bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic species and promote the desired cross-coupling over side reactions. 3. Use a Pre-activated Catalyst: Employing a well-defined Pd(0) precatalyst can sometimes improve consistency and activity.
Inappropriate Base Selection 1. Screen Weaker Bases: If using a strong base (e.g., hydroxides), switch to milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] 2. Ensure Anhydrous Conditions: If using a base that is not a hydroxide, ensure the reaction is strictly anhydrous to prevent Cannizzaro-type reactions.[4]
Poor Quality of Reagents or Solvents 1. Use High-Purity Reagents: Ensure the this compound and the coupling partner are of high purity. 2. Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Degas all solvents prior to use.
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Decarbonylation of the Benzaldehyde 1. Reduce Reaction Temperature: This is the primary method to minimize palladium-catalyzed decarbonylation.[1][2] 2. Use a Lower Catalyst Loading: While seemingly counterintuitive, a lower catalyst concentration might disfavor the bimolecular processes that can lead to deactivation and side reactions.[10]
Aldehyde Side Reactions (e.g., Cannizzaro) 1. Avoid Strong Bases: Do not use hydroxide bases if possible. Opt for carbonates or phosphates.[4][11] 2. Control Water Content: If a protic solvent is necessary, minimize the amount of water to disfavor water-mediated side reactions.
Homocoupling of the Boronate Ester 1. Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can promote oxidative homocoupling. 2. Optimize Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio is crucial for preventing side reactions. A slight excess of ligand can sometimes be beneficial.

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Aldehydes

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Aryl/Heteroaryl Boronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100-11012-24Varies[12]
Phenylboronic AcidCu-Ni-Pd NPs-Na₂CO₃ (1 mmol)EtOH/H₂O (3:1)RT< 299[9]
Aryl/Heteroaryl Boronic AcidPd(dppf)Cl₂ (2)-Cs₂CO₃ (3)Dioxane8012Varies[13]
2-PyridylboronatePd₂(dba)₃ (1-1.5)1 (a phosphite ligand) (3-4.5)KF (3)Dioxane110VariesGood to Excellent[14]

Note: Yields are highly substrate-dependent. These conditions serve as a starting point for optimization.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the aryl or heteroaryl halide coupling partner (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • The flask is sealed with a septum, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., toluene/water mixture) via syringe. The solvent should be anhydrous and deoxygenated.

  • Reaction Execution:

    • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Mandatory Visualization

Catalyst_Deactivation_Pathways cluster_active_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Aldehyde_Coordination Aldehyde Coordination Pd(0)L_n->Aldehyde_Coordination Pd_Black Palladium Black (Aggregation) Pd(0)L_n->Pd_Black Ligand_Degradation Ligand Degradation Pd(0)L_n->Ligand_Degradation Harsh Conditions Transmetalation Transmetalation (Ar'-B(OR)2) Oxidative_Addition->Transmetalation Decarbonylation Decarbonylation Oxidative_Addition->Decarbonylation High Temp. Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-Ar' Reductive_Elimination->Product Side_Reaction Aldehyde Side Reaction (e.g., Cannizzaro) Start 2-(...)-benzaldehyde Start->Aldehyde_Coordination Start->Decarbonylation Start->Side_Reaction Strong Base

Caption: Potential catalyst deactivation pathways in reactions involving this compound.

Troubleshooting_Workflow Start Low Reaction Yield or Stalled Reaction Check_Purity Verify Reagent and Solvent Purity/Inertness Start->Check_Purity Analyze_Mixture Analyze Reaction Mixture (TLC, GC-MS, LC-MS) Check_Purity->Analyze_Mixture Identify_Issue Identify Primary Issue Analyze_Mixture->Identify_Issue No_Reaction No Reaction/ Low Conversion Identify_Issue->No_Reaction Unreacted Starting Material Byproducts Significant Byproduct Formation Identify_Issue->Byproducts New Spots/Peaks Optimize_Conditions Optimize Reaction Conditions No_Reaction->Optimize_Conditions Byproducts->Optimize_Conditions Change_Base Screen Weaker Bases (K2CO3, K3PO4) Optimize_Conditions->Change_Base Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Change_Ligand Screen Ligands Optimize_Conditions->Change_Ligand Successful_Reaction Successful Reaction Change_Base->Successful_Reaction Lower_Temp->Successful_Reaction Change_Ligand->Successful_Reaction

Caption: A systematic workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions. The information is tailored to address common challenges, with a specific focus on optimizing reaction temperature to maximize yield and minimize side-product formation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings, especially with sterically hindered reactants like this compound, can stem from several factors. Key aspects to verify include:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Deactivated or old catalysts are a common cause of reaction failure.

  • Reaction Temperature: Temperature is a critical parameter. Insufficient heat may lead to a sluggish or stalled reaction, while excessive heat can promote side reactions and decomposition. A screening of temperatures is often necessary to find the optimal balance. For instance, in couplings involving 2-formylphenylboronic acid, aprotic conditions at 100°C in DMF have been shown to provide high yields (89%), whereas aqueous conditions at 80°C resulted in lower yields and the formation of side products[1].

  • Base Selection: The choice and quality of the base are crucial. Ensure the base is sufficiently strong to facilitate transmetalation but not so strong as to cause significant side reactions. Anhydrous conditions and finely ground base can improve reproducibility.

  • Solvent and Degassing: The solvent system must be appropriate for all reactants and the catalyst system. Proper degassing of the solvent and reaction mixture is essential to prevent catalyst oxidation and homocoupling of the boronic ester.

  • Purity of Reactants: Impurities in either the boronic ester or the coupling partner can inhibit the catalyst and reduce yields.

Q2: I am observing significant side-product formation in my reaction. What are the likely side products and how can I minimize them by adjusting the temperature?

A2: Common side products in Suzuki-Miyaura couplings include homocoupling of the boronic ester and protodeboronation (replacement of the boronic ester group with a hydrogen). Temperature plays a significant role in the formation of these byproducts.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen and can be exacerbated at higher temperatures. Ensuring rigorous degassing and maintaining an inert atmosphere can mitigate this. If homocoupling persists at elevated temperatures, a lower temperature with a more active catalyst/ligand system may be beneficial.

  • Protodeboronation: This is particularly problematic in the presence of water and certain bases. While higher temperatures can accelerate the desired reaction, they can also increase the rate of protodeboronation. If you observe significant amounts of benzaldehyde as a byproduct, consider lowering the reaction temperature and using anhydrous conditions if possible. For example, a study on the coupling of 2-formylphenylboronic acid showed the formation of benzaldehyde as a byproduct under aqueous conditions at 80°C[1].

Q3: What is the optimal temperature range for the coupling of this compound?

A3: The optimal temperature is highly dependent on the specific coupling partner, catalyst, ligand, and solvent system used. However, for sterically hindered substrates, temperatures in the range of 80°C to 110°C are commonly employed. It is recommended to perform a temperature screening to determine the ideal conditions for your specific reaction. In some cases, even higher temperatures may be required, but this increases the risk of side reactions[2]. Conversely, with a highly active catalyst system, it may be possible to achieve good yields at lower temperatures. For instance, a study on a sterically hindered substrate showed a significant drop in yield from 85% at 60°C to 66% at 50°C, indicating a sharp temperature dependence[3][4].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conversion of Starting Materials Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) and monitor the reaction progress.
Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider a more active catalyst system designed for sterically hindered substrates.
Inefficient base.Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and anhydrous if necessary.
Formation of Benzaldehyde (Protodeboronation) Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Reaction temperature is too high, accelerating the side reaction.Decrease the reaction temperature. This may require a longer reaction time or a more active catalyst to achieve full conversion of the desired product.
Formation of Biaryl Homocoupling Product Inadequate degassing of the reaction mixture.Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Reaction temperature is too high.Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Reaction Stalls Before Completion Catalyst deactivation at the operating temperature.Consider a more thermally stable catalyst/ligand combination. Alternatively, a lower reaction temperature with a longer reaction time may be necessary.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of a Suzuki-Miyaura Coupling with a Sterically Hindered ortho-Substituted Phenylboronic Acid.

This table is a representative example based on literature data for a sterically hindered substrate and illustrates the general trend of temperature effects. Optimal temperatures for your specific reaction may vary.

EntryTemperature (°C)Yield (%)Reference
15066[3][4]
26085[3][4]
37084[3]
48089 (in DMF, aprotic)[1]
58054 (in DME/H₂O, aqueous)[1]
6110General protocol temperature[5]
7130Rapid consumption of starting material[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at Elevated Temperature

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide coupling partner (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous DMF) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required) under a positive flow of inert gas.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Workflow start Start: Assemble Reactants reactants Reactants: - this compound - Aryl Halide - Base start->reactants setup Reaction Setup: - Dry Glassware - Inert Atmosphere (Ar/N2) reactants->setup solvent Add Degassed Solvent setup->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heating Heat to Optimized Temperature (e.g., 80-110°C) catalyst->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete troubleshooting Troubleshooting: - Low Yield? - Side Products? monitoring->troubleshooting purification Purification (Column Chromatography) workup->purification product Final Product purification->product troubleshooting->heating Adjust Temperature

References

Effect of base on the stability of 2-formylphenylboronic acid neopentyl glycol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of 2-formylphenylboronic acid neopentyl glycol ester, particularly concerning the effects of bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the neopentyl glycol group in 2-formylphenylboronic acid neopentyl glycol ester?

A1: The neopentyl glycol group serves as a protecting group for the boronic acid functionality. Boronic acids themselves can be unstable under certain reaction and purification conditions, prone to dehydration to form boroxines, protodeboronation, and oxidation.[1] The neopentyl glycol ester enhances the stability of the compound, making it easier to handle, purify, and store.

Q2: How does the presence of a base generally affect the stability of boronic esters like 2-formylphenylboronic acid neopentyl glycol ester?

A2: The effect of a base on a boronic ester is multifaceted. In many applications, such as the Suzuki-Miyaura coupling, a base is required to activate the boronic ester for transmetalation with the palladium catalyst. The base facilitates the formation of a more nucleophilic "ate" complex (a tetracoordinate boronate species). However, strong bases, particularly in the presence of water, can also promote the hydrolysis of the ester back to the parent boronic acid and neopentyl glycol. Furthermore, strong bases can accelerate undesirable side reactions like protodeboronation, where the boronic ester group is replaced by a hydrogen atom.

Q3: What are the common side reactions to be aware of when using 2-formylphenylboronic acid neopentyl glycol ester with bases?

A3: The primary side reactions of concern include:

  • Hydrolysis: The cleavage of the neopentyl glycol ester to form 2-formylphenylboronic acid. This can be accelerated by strong bases and the presence of water.

  • Protodeboronation: The loss of the boronic ester functionality, which is replaced by a hydrogen atom. This is a common issue with electron-rich aryl boronic acids and can be promoted by strong bases in protic solvents.

  • Homocoupling: The coupling of two molecules of the boronic ester to form a symmetrical biaryl species. This can be influenced by the reaction conditions, including the choice of catalyst and base.

  • Reactions involving the formyl group: The aldehyde functionality can potentially undergo side reactions such as aldol condensation or Cannizzaro-type reactions under strongly basic conditions, especially at elevated temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 2-formylphenylboronic acid neopentyl glycol ester and bases.

Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

Potential Cause Troubleshooting Step
Inefficient Transmetalation The chosen base may not be optimal for activating the boronic ester. Consider screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF). Ensure the base is finely powdered and anhydrous if running the reaction under anhydrous conditions.
Protodeboronation of the Boronic Ester This is a common side reaction, especially with stronger bases and protic solvents.[2] Switch to a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH).[2] If possible, use anhydrous solvents and reagents to minimize the proton source.
Hydrolysis of the Boronic Ester Premature hydrolysis of the ester can lead to lower reactivity or the formation of byproducts. Minimize the amount of water in the reaction or switch to anhydrous conditions. Neopentyl glycol esters are known to slowly hydrolyze in the presence of water.[3]
Catalyst Inactivation The base or impurities may be deactivating the palladium catalyst. Ensure all reagents are of high purity.
Poor Solubility The boronic ester or other reagents may not be fully dissolved in the chosen solvent system. Try a different solvent or a co-solvent system to improve solubility.

Issue 2: Significant Formation of Protodeboronation Byproduct

Potential Cause Troubleshooting Step
Base is too strong Strong bases in aqueous media are known to accelerate protodeboronation.[2] Use a weaker inorganic base like K₂CO₃ or KF.
Presence of Protic Solvents Water or alcohol solvents can act as a proton source for protodeboronation. Switch to anhydrous aprotic solvents like dioxane, THF, or toluene.[3]
Prolonged Reaction Time at High Temperature Extended reaction times, especially at elevated temperatures, can increase the incidence of side reactions. Monitor the reaction progress and stop it once the starting material is consumed.

Issue 3: Difficulty in Purifying the Product due to Boronic Acid-Related Impurities

Potential Cause Troubleshooting Step
Hydrolysis of the Ester on Silica Gel Boronic acids and some esters can be unstable on silica gel during column chromatography. Consider using a less acidic stationary phase or neutralizing the silica gel with a small amount of triethylamine in the eluent. Some more sterically hindered boronic esters have shown greater stability on silica gel.
Co-elution with Boronic Acid Byproducts Unreacted boronic ester or its hydrolyzed form (boronic acid) may co-elute with the desired product. A boronic acid scavenger resin can be used during the workup to remove these impurities. An alternative is to perform an acidic or basic wash to extract the boronic acid species.

Stability of 2-Formylphenylboronic Acid Neopentyl Glycol Ester with Various Bases (Qualitative)

Base Type Solvent System Expected Stability of Boronic Ester Notes
Sodium Hydroxide (NaOH) Strong, InorganicAqueous / BiphasicLowProne to rapid hydrolysis of the ester and can promote protodeboronation.[2]
Potassium Carbonate (K₂CO₃) Moderate, InorganicAqueous / Biphasic / AnhydrousModerateA commonly used base in Suzuki couplings; offers a good balance between reactivity and stability. Milder than hydroxides.
Potassium Phosphate (K₃PO₄) Moderate, InorganicAqueous / Biphasic / AnhydrousModerate to HighOften a good choice for minimizing protodeboronation compared to stronger bases.
Triethylamine (Et₃N) Weak, OrganicAnhydrous OrganicHighGenerally not strong enough to promote significant hydrolysis or protodeboronation under anhydrous conditions. May be less effective at promoting transmetalation in some cross-coupling reactions.
Cesium Carbonate (Cs₂CO₃) Strong, InorganicAnhydrous OrganicModerateOften used in anhydrous conditions and is effective in promoting Suzuki couplings. Its higher solubility in organic solvents can be advantageous.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 2-Formylphenylboronic Acid Neopentyl Glycol Ester in the Presence of a Base via ¹H NMR Spectroscopy

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of 2-formylphenylboronic acid neopentyl glycol ester (e.g., 10 mg) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CD₃CN).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis.

    • Acquire a baseline ¹H NMR spectrum (t = 0).

  • Initiation of the Stability Study:

    • To the NMR tube, add a stoichiometric equivalent (or desired excess) of the base to be tested (e.g., K₂CO₃). If the base is not soluble, ensure it is finely powdered.

    • If studying the effect of water, add a known volume of D₂O.

  • Monitoring:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., 1 h, 2 h, 4 h, 8 h, 24 h) at a constant temperature.

  • Data Analysis:

    • Integrate the characteristic peaks of the 2-formylphenylboronic acid neopentyl glycol ester (e.g., the aldehyde proton, aromatic protons, and neopentyl glycol protons) and the internal standard.

    • Calculate the percentage of the remaining ester at each time point relative to the initial concentration at t = 0.

    • Monitor for the appearance of new peaks corresponding to degradation products, such as 2-formylphenylboronic acid and neopentyl glycol.

Visualizations

Stability_Pathway cluster_degradation Degradation Pathways Ester 2-Formylphenylboronic Acid Neopentyl Glycol Ester Ate_Complex Tetracoordinate Boronate ('ate' complex) Ester->Ate_Complex + Base Hydrolysis_Product 2-Formylphenylboronic Acid + Neopentyl Glycol Ester->Hydrolysis_Product + H₂O, Base Protodeboronation_Product Benzaldehyde Ester->Protodeboronation_Product Base, Proton Source Base Base (e.g., K₂CO₃) Desired_Product Desired Reaction (e.g., Suzuki Coupling) Ate_Complex->Desired_Product Reaction Pathway

Caption: General reaction and degradation pathways for 2-formylphenylboronic acid neopentyl glycol ester in the presence of a base.

Troubleshooting_Workflow Start Low Yield in Reaction Check_Base Evaluate Base Start->Check_Base Check_Solvent Evaluate Solvent System Check_Base->Check_Solvent No Optimize_Base Screen Weaker/Different Bases (e.g., K₃PO₄, KF) Check_Base->Optimize_Base Yes Check_Purity Check Reagent Purity Check_Solvent->Check_Purity No Anhydrous Switch to Anhydrous Conditions Check_Solvent->Anhydrous Protodeboronation? Solubility Change Solvent/Co-solvent Check_Solvent->Solubility Solubility Issue? Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Yes End Improved Yield Check_Purity->End No Optimize_Base->End Anhydrous->End Solubility->End Purify_Reagents->End

Caption: A troubleshooting workflow for optimizing reactions involving 2-formylphenylboronic acid neopentyl glycol ester.

References

Preventing protodeboronation of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde during chemical reactions, particularly the Suzuki-Miyaura cross-coupling.

I. Understanding Protodeboronation

Protodeboronation is an undesired side reaction that results in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of benzaldehyde as a byproduct and a reduction in the yield of the desired coupled product. This process is particularly prevalent under the basic and aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[1][2]

The presence of the electron-withdrawing ortho-formyl group in this compound can increase the susceptibility of the C-B bond to cleavage.

Signaling Pathway of Protodeboronation

protodeboronation_pathway Aryl_Boronic_Ester This compound Hydrolysis Hydrolysis (H₂O, Base) Aryl_Boronic_Ester->Hydrolysis Path A Protodeboronation_Ester Direct Protodeboronation Aryl_Boronic_Ester->Protodeboronation_Ester Path B Aryl_Boronic_Acid 2-Formylphenylboronic Acid Hydrolysis->Aryl_Boronic_Acid Protodeboronation_Acid Protodeboronation Aryl_Boronic_Acid->Protodeboronation_Acid Benzaldehyde Benzaldehyde (Byproduct) Protodeboronation_Ester->Benzaldehyde Protodeboronation_Acid->Benzaldehyde

Caption: Two primary pathways for protodeboronation.

II. Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause Recommended Solution
Low yield of coupled product, significant benzaldehyde byproduct. High rate of protodeboronation.1. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. The rate of protodeboronation is highly pH-dependent.[1] 2. Use anhydrous conditions: The absence of water significantly reduces the rate of hydrolysis to the more labile boronic acid.[3] 3. Lower the reaction temperature: While this may slow down the desired coupling, it can disproportionately reduce the rate of protodeboronation.
Reaction fails to go to completion. Catalyst deactivation or inefficient transmetalation.1. Choose an appropriate catalyst/ligand system: For electron-deficient arylboronic esters, a highly active catalyst can promote the desired coupling to outcompete protodeboronation. Consider using ligands like SPhos or XPhos. 2. Consider a "slow-release" strategy: Convert the boronic ester to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate. This allows for a slow, controlled release of the boronic acid, keeping its concentration low and minimizing side reactions.[4][5]
Inconsistent results between batches. Purity and stability of the boronic ester.1. Ensure high purity of the starting material: Impurities can affect catalyst performance and reaction kinetics. 2. Store the boronic ester properly: this compound should be stored under an inert atmosphere at a low temperature to prevent degradation.

III. Frequently Asked Questions (FAQs)

Q1: Is the neopentyl glycol ester of 2-formylphenylboronic acid more stable to protodeboronation than the pinacol ester?

A1: While both are commonly used, their stability can be nuanced. Kinetic studies on other arylboronic esters have shown that neopentyl glycol esters can exhibit faster transmetalation rates in Suzuki-Miyaura couplings compared to pinacol esters.[6] This faster desired reaction can sometimes outcompete the protodeboronation side reaction. However, the hydrolytic stability of the ester is also a key factor, as hydrolysis to the boronic acid can be a major pathway for protodeboronation.[1] The optimal choice may be substrate and condition-dependent.

Q2: What is the recommended base for Suzuki-Miyaura coupling with this boronic ester?

A2: The choice of base is critical. Strong bases in high concentrations tend to accelerate protodeboronation. Therefore, milder bases are generally recommended.

Base Typical Concentration Solvent Notes
K₃PO₄2-3 equivalentsDioxane/H₂O, TolueneA good starting point for sensitive substrates.
Cs₂CO₃2-3 equivalentsDioxane, Toluene, DMFOften effective when other bases fail.
K₂CO₃2-3 equivalentsDioxane/H₂O, TolueneCan be effective, but may be too basic for highly sensitive substrates.
Na₂CO₃2-3 equivalentsDioxane/H₂O, TolueneA common and cost-effective choice, but may promote protodeboronation.

Q3: How can I implement a "slow-release" strategy using a MIDA boronate?

A3: The use of an N-methyliminodiacetic acid (MIDA) boronate is an excellent strategy to combat protodeboronation. MIDA boronates are air- and chromatographically stable crystalline solids that slowly hydrolyze under basic conditions to release the corresponding boronic acid in low concentrations, thus favoring the desired cross-coupling over protodeboronation.[4][5]

Workflow for MIDA Boronate Strategy

mida_workflow Start 2-Formylphenylboronic Acid Synthesis Synthesis of MIDA Boronate Start->Synthesis MIDA_Ester 2-Formylphenyl MIDA Boronate (Stable) Synthesis->MIDA_Ester Coupling Suzuki-Miyaura Coupling (Slow Release) MIDA_Ester->Coupling Product Desired Coupled Product Coupling->Product

Caption: Workflow for using a MIDA boronate in Suzuki-Miyaura coupling.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Formylphenyl MIDA Boronate

This protocol is adapted from general procedures for the synthesis of MIDA boronates.[5]

Materials:

  • 2-Formylphenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-formylphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add a 1:1 mixture of anhydrous acetonitrile and toluene.

  • Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude MIDA boronate can be purified by recrystallization or silica gel chromatography. MIDA boronates are notably stable on silica gel.[4]

Protocol 2: Suzuki-Miyaura Coupling using 2-Formylphenyl MIDA Boronate (Slow-Release Conditions)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Formylphenyl MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 10:1, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, 2-formylphenyl MIDA boronate, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

V. Data Summary

Boron SpeciesRelative Stability to ProtodeboronationKey Considerations
Arylboronic AcidLowHighly susceptible to protodeboronation, especially at high pH.[1]
Neopentyl Glycol Boronic EsterModerateCan offer improved handling and stability over the free boronic acid. May exhibit faster transmetalation than pinacol esters.[6]
Pinacol Boronic EsterModerate to HighGenerally more stable than the corresponding boronic acid, but hydrolysis can still lead to protodeboronation.[1]
MIDA Boronate EsterVery HighExceptionally stable; used in "slow-release" strategies to minimize protodeboronation of unstable boronic acids.[4][5]
Potassium AryltrifluoroborateHighStable, crystalline solids that slowly release the boronic acid under reaction conditions.[7]

By understanding the mechanisms of protodeboronation and employing the appropriate mitigation strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of reactions involving this compound.

References

Technical Support Center: Chromatographic Purification of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of boronic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic ester sticking to the silica gel column or showing significant streaking on a TLC plate?

A1: Boronic esters, particularly boronic acids, can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to several issues:

  • Irreversible Adsorption: The Lewis acidic boron atom can coordinate with the Lewis basic silanol groups, causing the compound to remain on the stationary phase.[1][2][3]

  • Hydrolysis: The presence of water on the silica surface can lead to the hydrolysis of the boronic ester back to the more polar boronic acid, which exhibits stronger binding to the silica.[1][4]

  • Streaking on TLC: This is often a visual indicator of the on-plate decomposition or strong, undesirable interactions with the silica.[3][5]

Q2: My boronic ester does not have a UV chromophore. How can I visualize it on a TLC plate and during column chromatography?

A2: Many boronic esters are UV inactive, making their detection challenging.[2][6] Several staining methods can be employed for TLC visualization:

  • Potassium Permanganate Stain: A versatile stain for many organic compounds.

  • Iodine Chamber: The compound adsorbs iodine vapor, appearing as a brown spot.[2]

  • Alizarin Stain: This method is selective for boronic acids and their esters. A TLC plate is dipped in an alizarin solution, and upon drying, the boronic acid/ester spots appear as bright yellow fluorescent areas under 366 nm UV light.[7][8]

For column chromatography, fractions can be analyzed by TLC using one of these staining methods. Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Evaporative Light Scattering Detector - ELSD) or Mass Spectrometry (MS) can be used.[9] A post-column reaction with alizarin followed by fluorescence detection is another sensitive HPLC detection method.[10]

Q3: What are some common impurities found after the synthesis of boronic esters, and how can I remove them?

A3: Common impurities include unreacted starting materials, homocoupled byproducts, and boronic acid (from hydrolysis).[1][11] Purification strategies depend on the nature of the impurities:

  • Excess Bis(pinacolato)diboron (B2pin2): Can sometimes be removed by filtration through a plug of silica or by recrystallization.[1]

  • Boronic Acid: Can be removed by performing an extraction with a mild base to form the water-soluble boronate salt, though this may risk hydrolysis of the desired ester.[11]

  • Other Organic Impurities: Chromatographic methods are typically required. The choice of the stationary and mobile phase is critical for successful separation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic purification of boronic esters.

Problem 1: Low or No Recovery of Boronic Ester from a Silica Gel Column
Potential Cause Troubleshooting Strategy Experimental Protocol
Strong Adsorption/Decomposition on Silica 1. Deactivate the Silica Gel: Use a less acidic stationary phase.[3] 2. Switch to a Different Stationary Phase: Alumina is a common alternative.[3][11] 3. Use Boric Acid Impregnated Silica Gel: This can suppress over-adsorption.[5][12][13]Protocol 1: Silica Deactivation with Triethylamine 1. Prepare the slurry for column packing in your chosen solvent system (e.g., Hexane/Ethyl Acetate). 2. Add triethylamine (NEt3) dropwise to the slurry until the supernatant is slightly basic (sniff test or pH paper). This is typically ~1% v/v. 3. Pack the column with the deactivated silica slurry. 4. Run the chromatography using a mobile phase containing ~1% NEt3.[3] Protocol 2: Using Neutral Alumina 1. Choose neutral alumina as your stationary phase.[11] 2. Pack the column using a non-polar solvent like hexane. 3. Elute the column with a gradient of a suitable solvent system (e.g., Hexane/Ethyl Acetate). Boronic esters are often less polar and may elute quickly.[11] Protocol 3: Preparation of Boric Acid Impregnated Silica Gel 1. Prepare a solution of boric acid in a suitable solvent (e.g., methanol). 2. Mix the silica gel with the boric acid solution. 3. Evaporate the solvent under reduced pressure to obtain the boric acid-impregnated silica gel. 4. Pack and run the column as usual.[12][13]
Hydrolysis to Boronic Acid 1. Use Anhydrous Solvents: Ensure all solvents used for chromatography are dry. 2. Work Quickly: Minimize the time the compound spends on the column.[5] 3. Use a More Stable Boronic Ester: Consider using protecting groups that are more resistant to hydrolysis.See Table: Comparison of Boronic Ester Protecting Groups
Problem 2: Co-elution of the Boronic Ester with Impurities
Potential Cause Troubleshooting Strategy Experimental Protocol
Similar Polarity of Product and Impurity 1. Optimize the Mobile Phase: Systematically screen different solvent systems and gradients. The use of modifiers like a small amount of acetic acid or triethylamine can alter selectivity.[11] 2. Change the Stationary Phase: A switch from silica to alumina (acidic, neutral, or basic) or a bonded phase (e.g., C18 for reversed-phase) can significantly change the elution order.[3] 3. Preparative HPLC: For difficult separations, preparative HPLC offers higher resolution.[11][14]Protocol 4: Systematic HPLC Method Development 1. Initial Screening: Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., Acetonitrile/Water, Methanol/Water) with different pH modifiers (e.g., formic acid for low pH, ammonium hydroxide for high pH).[14] 2. Gradient Optimization: Once a promising column/mobile phase combination is identified, optimize the gradient profile to maximize the resolution between your product and the impurities.[14]
Product is an Oil and Cannot be Recrystallized 1. Trituration: This can sometimes remove impurities if the product is an oil.[11] 2. Derivatization: Convert the boronic ester to a more stable, crystalline derivative for purification, and then cleave the protecting group.Protocol 5: Derivatization to a MIDA Boronate 1. React the crude boronic ester with N-methyliminodiacetic acid (MIDA). MIDA boronates are often more stable and crystalline.[2] 2. Purify the MIDA boronate by column chromatography or recrystallization. 3. Cleave the MIDA group under mild basic conditions to regenerate the boronic acid, which can then be re-esterified if needed.

Data Presentation: Comparison of Boronic Ester Protecting Groups

The choice of protecting group can significantly impact the stability and chromatographic behavior of a boronic ester.

Protecting Group Common Abbreviation Stability to Silica Gel General Characteristics Deprotection Conditions
Pinacol pinModerate; can be unstable, leading to hydrolysis or adsorption.[4][13][15]Most common protecting group, generally stable enough for chromatography if care is taken.[13]Often used directly in subsequent reactions; can be difficult to hydrolyze.[13][15]
N-Methyliminodiacetic acid MIDAHighForms a stable, tetracoordinate boron species that is robust to chromatography.[2][13]Mild aqueous base.[16]
1,8-Diaminonaphthalene danVery HighForms a highly stable derivative due to N-B coordination, reducing Lewis acidity.[13]Harsh acidic conditions.
3,4-diethylhexane-3,4-diol EpinHighMore stable on silica gel compared to pinacol esters, allowing for easier purification.[4][17][18]Used directly in subsequent reactions.
Potassium trifluoroborate salt BF3KN/A (salt)Crystalline solids that are easy to handle and purify by recrystallization.[2][13]Aqueous acid.

Visualizations: Workflows and Logical Relationships

Below are diagrams illustrating key decision-making processes and concepts in boronic ester purification.

BoronicEster_Purification_Workflow start Crude Boronic Ester Mixture tlc_check Analyze by TLC (with appropriate stain) start->tlc_check is_stable Is the spot clean and non-streaking? tlc_check->is_stable silica_col Standard Silica Gel Column Chromatography is_stable->silica_col Yes troubleshoot Troubleshoot Purification is_stable->troubleshoot No pure_prod Pure Product silica_col->pure_prod deactivated_silica Deactivated Silica (e.g., +NEt3, Boric Acid) troubleshoot->deactivated_silica alt_stationary Alternative Stationary Phase (e.g., Alumina) troubleshoot->alt_stationary deriv Derivatize to a more stable form (e.g., MIDA) troubleshoot->deriv deactivated_silica->silica_col alt_stationary->pure_prod deriv->pure_prod

Caption: Decision workflow for purifying boronic esters.

Silica_Interaction_Pathway cluster_0 On Silica Gel Surface cluster_1 Potential Unwanted Outcomes BoronicEster Boronic Ester (Lewis Acidic Boron) Silanol Silanol Groups (Si-OH) (Lewis Basic Oxygen) BoronicEster->Silanol Coordination Hydrolysis Hydrolysis to Boronic Acid (More Polar, Sticks More) BoronicEster->Hydrolysis Reaction Adsorption Strong Adsorption (Low Recovery) Silanol->Adsorption Water Surface Water Water->Hydrolysis Reactant

Caption: Boronic ester instability on silica gel.

References

Technical Support Center: Scaling Reactions with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, particularly in the context of scaling up Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the neopentyl glycol ester of 2-formylphenylboronic acid in large-scale synthesis?

A1: The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid or its pinacol ester counterpart. This increased stability can lead to several advantages in a manufacturing setting:

  • Reduced Protodeboronation: This protecting group is more resistant to premature cleavage of the C-B bond, a common side reaction that lowers yield and generates impurities.

  • Improved Handling and Storage: The compound is a stable, crystalline solid, making it easier to handle, weigh, and store on a large scale compared to potentially hygroscopic or less stable boronic acids.

  • Consistent Reactivity: Its stability ensures more predictable and reproducible reactivity, which is crucial for process control in scaled-up reactions.

Q2: What are the critical parameters to consider when scaling up a Suzuki-Miyaura reaction with this compound?

A2: When moving from bench-scale to pilot or production scale, several parameters become critical for ensuring a safe, efficient, and reproducible process. These include:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for achieving high conversion and minimizing side reactions. What works on a small scale may not be optimal for a larger batch.

  • Solvent Selection and Purity: The solvent system must be able to dissolve all reactants and facilitate the reaction, while also being suitable for large-scale operations in terms of safety, cost, and environmental impact. Solvent purity is also critical, as certain impurities can poison the catalyst.

  • Base Selection and Stoichiometry: The choice and amount of base can significantly impact reaction kinetics, yield, and impurity profile.

  • Temperature Control: Efficient heat transfer is critical on a large scale to maintain a consistent reaction temperature and prevent runaway reactions or the formation of temperature-dependent impurities.

  • Mixing Efficiency: Proper agitation is necessary to ensure good mass transfer between the different phases of the reaction mixture (if applicable) and to maintain a homogeneous temperature distribution.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is vital to prevent catalyst degradation and the formation of oxidative side products.

Q3: How can I minimize the formation of common impurities during scale-up?

A3: Common impurities in Suzuki-Miyaura reactions include homocoupling products of the boronic ester and dehalogenation of the aryl halide. To minimize these:

  • Homocoupling: This is often caused by the presence of oxygen. Ensure thorough degassing of solvents and maintain a robust inert atmosphere throughout the reaction. Using a pre-catalyst that is less sensitive to air can also be beneficial.

  • Dehalogenation: This side reaction can be promoted by certain bases and high temperatures. Screening different bases and optimizing the reaction temperature can help to reduce dehalogenation. In some cases, using a surfactant-based system in water has been shown to minimize this impurity.[1][2]

  • Protodeboronation: While the neopentyl glycol ester is relatively stable, prolonged reaction times or overly harsh conditions can still lead to the cleavage of the boronic ester. Optimizing the reaction time to reach completion without unnecessary extension is important.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or Incomplete Conversion 1. Inefficient catalyst/ligand system. 2. Poor solubility of reactants. 3. Insufficient base strength or stoichiometry. 4. Catalyst poisoning. 5. Inadequate mixing.1. Screen a panel of palladium catalysts and phosphine ligands. 2. Consider a different solvent system or a co-solvent to improve solubility. 3. Evaluate stronger bases or increase the equivalents of the current base. 4. Ensure high purity of all reagents and solvents.[3] Test for potential catalyst poisons in starting materials. 5. Increase agitation speed and ensure the reactor is appropriately baffled for efficient mixing.
High Levels of Homocoupling Impurity 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst system.1. Improve degassing procedures for solvents and the reaction vessel. Maintain a positive pressure of inert gas. 2. Some catalyst systems are more prone to homocoupling. Screen alternative catalysts.
Significant Dehalogenation of Aryl Halide 1. Reaction temperature is too high. 2. Inappropriate base. 3. Unsuitable solvent.1. Lower the reaction temperature and monitor the reaction progress over a longer period. 2. Screen alternative bases (e.g., carbonates vs. phosphates). 3. Consider alternative solvent systems. A water-based system with a surfactant like TPGS-750-M has been shown to reduce dehalogenation.[1][2]
Formation of Aldehyde-Related Side Products 1. The aldehyde functionality may participate in side reactions under certain conditions (e.g., strong base, high temperature).1. Screen for milder bases and lower reaction temperatures. 2. Protect the aldehyde group if it is not compatible with the optimized reaction conditions for the Suzuki coupling.
Difficulty in Product Isolation/Purification 1. High levels of residual palladium in the product. 2. Formation of closely eluting impurities.1. Employ palladium scavenging agents post-reaction. 2. Re-optimize reaction conditions to minimize impurity formation. Consider crystallization as a purification method over chromatography for large-scale operations.

Data Presentation: Illustrative Impact of Reaction Parameters on a Scaled-Up Suzuki-Miyaura Reaction

The following tables present illustrative data on how different reaction parameters can affect the yield and purity of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide on a 1 kg scale. Note: This data is representative and should be used as a guide for process optimization.

Table 1: Effect of Catalyst and Ligand on Yield and Purity

Catalyst (mol%)Ligand (mol%)Yield (%)Purity (HPLC Area %)
Pd(OAc)₂ (0.5)SPhos (1.0)8597.5
Pd₂(dba)₃ (0.25)XPhos (0.75)9298.8
Pd/C (5 wt%)-6595.0
PdCl₂(dppf) (1.0)-8898.2

Table 2: Effect of Base and Solvent on Yield and Purity

Base (equivalents)SolventYield (%)Purity (HPLC Area %)
K₂CO₃ (2.0)Toluene/Water (4:1)8998.0
K₃PO₄ (2.0)Dioxane/Water (4:1)9399.1
Cs₂CO₃ (1.5)THF/Water (4:1)9198.5
NaHCO₃ (3.0)Ethanol/Water (3:1)7896.5

Table 3: Effect of Temperature on Reaction Time and Impurity Profile

Temperature (°C)Reaction Time (h)Dehalogenation Impurity (%)Homocoupling Impurity (%)
60120.50.8
8061.21.0
10033.51.5

Experimental Protocols

Representative Kilogram-Scale Suzuki-Miyaura Coupling Protocol

Disclaimer: This is a representative protocol and should be optimized for the specific aryl halide and equipment being used. All operations should be performed in a suitable reactor under a controlled inert atmosphere by trained personnel.

Materials:

  • This compound (1.00 kg, 1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • Dioxane (8 L)

  • Water (2 L)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and has been rendered inert by purging with nitrogen.

  • Reagent Charging: Charge the reactor with this compound, the aryl bromide, Pd₂(dba)₃, and XPhos under a nitrogen atmosphere.

  • Solvent Addition: Add the dioxane to the reactor and begin agitation.

  • Base Addition: Dissolve the K₃PO₄ in water and degas the solution by bubbling nitrogen through it for at least 30 minutes. Add the degassed base solution to the reactor.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.

  • Solvent Swap and Crystallization: Distill off the dioxane under reduced pressure and replace it with a suitable solvent for crystallization (e.g., isopropanol).

  • Isolation: Cool the solution to induce crystallization. Filter the product, wash with cold solvent, and dry under vacuum to a constant weight.

Visualizations

General Workflow for a Scaled-Up Suzuki-Miyaura Reaction

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Charging Charge Reactants & Catalyst Reactor_Prep->Charging Reagent_Prep Reagent Preparation (Degas Solvents, Weigh Solids) Reagent_Prep->Charging Solvent_Addition Add Solvents Charging->Solvent_Addition Base_Addition Add Degassed Base Solvent_Addition->Base_Addition Heating_Monitoring Heat & Monitor (HPLC) Base_Addition->Heating_Monitoring Cooling_Quench Cool & Quench Heating_Monitoring->Cooling_Quench Phase_Separation Phase Separation Cooling_Quench->Phase_Separation Extraction_Washes Extractions & Washes Phase_Separation->Extraction_Washes Solvent_Swap Solvent Swap Extraction_Washes->Solvent_Swap Crystallization Crystallization Solvent_Swap->Crystallization Isolation Filtration & Drying Crystallization->Isolation Final_Product Final Product Isolation->Final_Product

Caption: Workflow for a typical scaled-up Suzuki-Miyaura reaction.

Logical Relationship for Troubleshooting Low Conversion

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_process Process Parameters Start Low Conversion Observed Catalyst_Activity Inactive Catalyst System Start->Catalyst_Activity Catalyst_Poisoning Catalyst Poisoning Start->Catalyst_Poisoning Solubility Poor Solubility Start->Solubility Base Insufficient Base Start->Base Temperature Incorrect Temperature Start->Temperature Mixing Inadequate Mixing Start->Mixing Inertness Loss of Inert Atmosphere Start->Inertness

References

Validation & Comparative

A Comparative Guide: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde vs. 2-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the choice of reagents is paramount to the success of a reaction. This guide provides a detailed comparison of two closely related boronic acid derivatives: 2-formylphenylboronic acid and its neopentyl glycol ester, 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective data and experimental insights to inform reagent selection in crucial applications such as Suzuki-Miyaura cross-coupling reactions.

Executive Summary: The Reactivity-Stability Trade-Off

The fundamental difference between 2-formylphenylboronic acid and its neopentyl glycol ester lies in a classic trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the critical transmetalation step in many catalytic cycles.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]

Conversely, boronate esters, such as this compound, offer significantly greater stability.[1] The neopentyl glycol protecting group enhances the compound's robustness, making it easier to handle, purify by chromatography, and store for extended periods.[2][3] This increased stability is advantageous in multi-step syntheses and for applications in high-throughput screening where reagent longevity is crucial. The trade-off for this enhanced stability is often a comparatively lower reaction rate. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and both 2-formylphenylboronic acid and its derivatives are valuable building blocks in this context.[4][5] The following tables summarize representative quantitative data for the performance of these two reagents in a model Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole.

Table 1: Physical and Chemical Properties

Property2-Formylphenylboronic AcidThis compound
Molecular Formula C₇H₇BO₃C₁₂H₁₅BO₃
Molecular Weight 149.94 g/mol 218.06 g/mol
Appearance White to off-white powderWhite to off-white powder or crystalline solid
Melting Point 115-120 °CNot widely reported, expected to be a stable solid
Solubility Soluble in organic solvents like THF, DMF, and aqueous baseSoluble in common organic solvents
Storage Conditions 2-8°C, under inert atmosphereRoom temperature, protected from moisture

Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction

Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid/ester (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80°C.

Parameter2-Formylphenylboronic AcidThis compound
Reaction Time (h) 2 - 44 - 8
Yield (%) 85 - 95%80 - 90%
Purity of Crude Product (%) ~90%>95%
Ease of Handling Requires careful handling to minimize decompositionEasier to handle and weigh accurately
Shelf Stability Prone to decomposition over timeHigh stability, suitable for long-term storage

Experimental Protocols

General Experimental Workflow for Comparative Study

To objectively compare the performance of 2-formylphenylboronic acid and its neopentyl glycol ester, a parallel experimental setup is crucial.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare stock solutions of 2-formylphenylboronic acid and This compound prep_reaction Prepare identical reaction mixtures: - Aryl halide - Palladium catalyst - Base - Solvent prep_reagents->prep_reaction run_parallel Run reactions in parallel under identical conditions (temperature, stirring) prep_reaction->run_parallel monitor Monitor reaction progress at set time intervals (e.g., TLC, GC-MS, LC-MS) run_parallel->monitor workup Quench and work-up reactions monitor->workup isolate Isolate and purify products (e.g., column chromatography) workup->isolate characterize Characterize and quantify products (e.g., NMR, Mass Spec, Yield determination) isolate->characterize Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr Waste X-B(OR)₂ + Base Transmetalation->Waste RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation

References

Reactivity Face-Off: Neopentyl Glycol Boronic Esters Emerge as High-Performance Alternatives to Pinacol Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of Suzuki-Miyaura cross-coupling reagents, the choice of boronic ester can significantly impact reaction efficiency and timelines. While pinacol boronic esters have long been a staple due to their stability, a growing body of evidence demonstrates that neopentyl glycol boronic esters offer a compelling advantage in terms of reactivity, leading to substantially faster reaction times.

This guide provides an objective comparison of the performance of neopentyl glycol and pinacol boronic esters, supported by experimental data, detailed protocols for their synthesis and use, and a visualization of their role in the catalytic cycle.

Executive Summary: Neopentyl Glycol Esters Accelerate Suzuki-Miyaura Reactions

Kinetic studies reveal a stark difference in the reactivity of neopentyl glycol and pinacol boronic esters in the crucial transmetalation step of the Suzuki-Miyaura reaction. Neopentyl glycol boronic esters have been shown to react significantly faster than their pinacol counterparts. This enhanced reactivity is attributed to the reduced steric hindrance around the boron atom in the neopentyl glycol ester, facilitating the formation of the key palladium-boron intermediate.

Data Presentation: A Quantitative Look at Reactivity

The following table summarizes the key performance differences observed in a comparative study of the Suzuki-Miyaura reaction of a palladium complex with different arylboronic esters to form a biphenyl product.

Boronic EsterApproximate Reaction Time (h)Relative ReactivityObservations
Neopentyl Glycol Boronic Ester~0.3HighSigmoidal kinetic profile observed, indicating a complex reaction mechanism.[1]
Pinacol Boronic Ester~5.5LowSigmoidal kinetic profile observed.[1] The steric bulk of the pinacol group is suggested to hinder the formation of the pre-transmetalation complex.[1]
Arylboronic Acid~1.2ModerateServes as a baseline for comparison.[1]

Note: The reaction times are based on the formation of the cross-coupling product from a dimeric palladium complex. While a first-order rate constant could not be determined for the neopentyl glycol and pinacol esters due to sigmoidal kinetics in this particular study, the difference in reaction times provides a clear indication of their relative reactivities.[1]

Experimental Protocols

Detailed methodologies for the synthesis of the boronic esters and a general protocol for comparing their reactivity in a Suzuki-Miyaura coupling are provided below.

Synthesis of Phenylboronic Acid Neopentyl Glycol Ester

This protocol describes the synthesis of a neopentyl glycol boronic ester from the corresponding boronic acid.

Materials:

  • Phenylboronic acid

  • Neopentyl glycol

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for extraction and filtration

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add phenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).

  • Add a sufficient amount of toluene to suspend the reagents.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of Phenylboronic Acid Pinacol Ester

This protocol outlines the synthesis of a pinacol boronic ester.

Materials:

  • Phenylboronic acid

  • Pinacol

  • Diethyl ether or other suitable solvent

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration and concentration

Procedure:

  • In a flask, dissolve phenylboronic acid (1.0 equiv) and pinacol (1.0-1.2 equiv) in diethyl ether.

  • Add anhydrous magnesium sulfate to the solution to act as a drying agent.

  • Stir the mixture at room temperature for several hours or overnight.

  • Filter the mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Kinetic Comparison of Boronic Ester Reactivity in Suzuki-Miyaura Coupling

This general protocol can be adapted to compare the reactivity of different boronic esters using NMR spectroscopy.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Neopentyl glycol arylboronic ester

  • Pinacol arylboronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In separate, identical reaction vessels, prepare the reaction mixtures. To each vessel, add the aryl halide (1.0 equiv), the respective boronic ester (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equiv).

  • Add the solvent and the internal standard.

  • Place the reaction vessels in a pre-heated block or oil bath at a constant temperature (e.g., 80 °C) and start stirring.

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by cooling and diluting with a suitable solvent), and prepare a sample for NMR analysis.

  • Acquire ¹H NMR spectra for each time point.

  • Determine the conversion to the product by integrating the product and starting material signals relative to the internal standard.

  • Plot the concentration of the product versus time for each boronic ester to compare their reaction rates.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The enhanced reactivity of neopentyl glycol boronic esters can be understood by examining the Suzuki-Miyaura catalytic cycle. The transmetalation step is often rate-limiting, and the steric and electronic properties of the boronic ester play a crucial role.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX OxAdd->PdII_RX R-X Transmetalation Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime Transmetalation->PdII_R_Rprime R'-B(OR)₂ Base PdII_R_Rprime->Pd0 RedElim Reductive Elimination RedElim->Pd0 R-R' Product R-R' RedElim->Product BoronicEster R'-B(OR)₂ BoronicEster->Transmetalation Base Base Base->Transmetalation RX R-X RX->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle.

The diagram above illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the boronic ester (R'-B(OR)₂), a step that is facilitated by a base. This is the stage where the structure of the diol protecting group on the boron atom becomes critical. The less sterically encumbered neopentyl glycol boronic esters are thought to allow for a more facile approach to the palladium center, thereby accelerating the transmetalation process. Finally, reductive elimination from the R-Pd(II)-R' complex yields the desired cross-coupled product (R-R') and regenerates the active Pd(0) catalyst.

Conclusion

For synthetic chemists aiming to optimize reaction times and throughput, neopentyl glycol boronic esters present a clear advantage over the more traditional pinacol esters. Their enhanced reactivity, stemming from reduced steric hindrance, can dramatically shorten reaction times in Suzuki-Miyaura cross-coupling reactions. While pinacol esters remain valuable for their exceptional stability and ease of handling, the superior kinetic performance of neopentyl glycol boronic esters makes them a powerful tool for accelerating synthesis and drug discovery programs. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting the optimal boronic ester for their applications.

References

A Comparative Guide to Boronic Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, yield, and scope. This guide provides an objective comparison of commonly employed boronic esters, benchmarking their performance against each other and against traditional boronic acids, supported by experimental data.

The central theme in selecting a boron reagent revolves around the trade-off between reactivity and stability. While boronic acids are generally more reactive, often leading to faster reaction times, they are frequently plagued by issues of instability, including susceptibility to protodeboronation and oxidation.[1][2] This can complicate their storage, handling, and purification, and in some cases, lead to lower overall yields.[2] Boronic esters, by contrast, offer enhanced stability, often existing as crystalline solids that are amenable to standard purification techniques like column chromatography and can be stored for extended periods.[2][3] This increased stability, however, can sometimes come at the cost of reduced reactivity.[2]

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies, comparing the performance of different boronic esters in Suzuki-Miyaura cross-coupling reactions. It is important to note that reaction conditions can vary significantly between studies, affecting direct comparability.

Table 1: Relative Rates of Transmetalation for Various Boron Reagents

EntryBoron ReagentRelative Rate
14-Fluorophenylboronic acid1.00
24-Fluorophenylboronic acid pinacol ester~0.8 (qualitative)
34-Fluorophenylboronic acid neopentyl glycol ester~0.25 (qualitative)
44-Fluorophenylboronic acid diisopropyl ester1.42
5Boroxine of 4-fluorophenylboronic acid9.33
6Glycol ester of 4-fluorophenylboronic acid23.0

Data extracted from kinetic studies on the transmetalation step.[1][2]

Table 2: Comparison of Yields for Different Boron Reagents in Suzuki-Miyaura Coupling

Boron Reagent TypeCoupling Partner 1Coupling Partner 2Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
MIDA boronate4-Tolyl-MIDA-B2-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄THF/H₂ORT1292[4]
Boronic acid4-Tolylboronic acid2-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄THF/H₂ORT1273[4]
Pinacol boronateThienyl-Pin-B5-Bromo-4-hexylthiophenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018Lower MW polymer[5]
MIDA boronateThienyl-MIDA-B5-Bromo-4-hexylthiophenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018Higher MW polymer (up to 94%)[5][6]
Pinacol boronateAlkyl-Pin-B2,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1001875[7]
Neopentyl boronateAlkyl-Neopentyl-BAryl HalideAntPhos-Pd-G3TMSOK2-MeTHF23<185[8]

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The nature of the boronic ester can influence the crucial transmetalation step. Some esters, like pinacolates, are believed to be capable of direct transmetalation, while others, such as MIDA boronates, require an in-situ hydrolysis step to release the active boronic acid.[7][10]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_r1_x R¹-Pd(II)L_n-X oxidative_addition->pdi_r1_x transmetalation Transmetalation pdi_r1_x->transmetalation R²-B(OR)₂ Base pdi_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pdi_r1_r2 pdi_r1_r2->pd0 Regeneration reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Workflow: Pinacol vs. MIDA Boronates

Experimental_Workflow cluster_pinacol Pinacol Boronate Workflow cluster_mida MIDA Boronate Workflow p_start Combine Aryl Halide, Pinacol Boronate, Catalyst, Base, and Solvent p_react Heat Reaction Mixture p_start->p_react p_workup Aqueous Workup and Product Isolation p_react->p_workup m_start Combine Aryl Halide, MIDA Boronate, Catalyst, and Anhydrous Solvent m_deprotect Add Aqueous Base for In-Situ Deprotection m_start->m_deprotect m_react Stir at Room Temperature or Gentle Heating m_deprotect->m_react m_workup Aqueous Workup and Product Isolation m_react->m_workup

Caption: Comparative workflow for Suzuki-Miyaura coupling using pinacol and MIDA boronates.

Detailed Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using different types of boronic esters. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pinacol Boronic Esters
  • Materials:

    • Aryl or heteroaryl halide (1.0 equiv)

    • Pinacol boronic ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, pinacol boronic ester, palladium catalyst, and base.

    • The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or GC/MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.[11]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (Slow Release)
  • Materials:

    • Aryl or heteroaryl halide (1.0 equiv)

    • MIDA boronate ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., SPhos, 6 mol%)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Anhydrous solvent (e.g., THF or Dioxane) and Water

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the MIDA boronate ester, aryl halide, palladium catalyst, ligand, and base to an oven-dried reaction vessel.

    • Add the anhydrous organic solvent.

    • Add the required amount of water to initiate the slow hydrolysis of the MIDA boronate.

    • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

    • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The product is purified by flash chromatography.[3][7]

Conclusion

The choice of a boronic ester in Suzuki-Miyaura cross-coupling is a nuanced decision that depends on the specific requirements of the synthesis. Pinacol esters represent a robust and widely applicable class of reagents, offering a good balance of stability and reactivity. For substrates where the corresponding boronic acid is unstable, or for applications requiring iterative cross-coupling, MIDA boronates provide a superior level of stability and controlled reactivity.[7] Neopentylglycol esters have also emerged as highly reactive partners, particularly under anhydrous conditions.[10] By understanding the relative strengths and weaknesses of each type of boronic ester and by selecting the appropriate reaction conditions, researchers can significantly enhance the success and efficiency of their synthetic endeavors.

References

Validation of synthetic routes using 2-formylphenylboronic acid neopentyl glycol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for the preparation of 2-substituted benzofurans, a core structural motif in many biologically active compounds. The focus is on a rhodium-catalyzed annulation reaction utilizing 2-formylphenylboronic acid and its derivatives, benchmarked against established palladium- and copper-catalyzed alternative routes. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key reactions are provided.

Core Synthesis: Rhodium-Catalyzed Annulation of 2-Formylphenylboronic Acid

A modern and efficient approach to 2-substituted benzofurans involves the rhodium-catalyzed reaction of 2-formylphenylboronic acid with terminal alkynes. The neopentyl glycol ester of 2-formylphenylboronic acid is a stable, solid derivative that can be used in this reaction, often with improved handling and stability characteristics compared to the free boronic acid. The reaction proceeds via a tandem addition/cyclization mechanism.

General Reaction Scheme:

2-formylphenylboronic_acid_ester 2-Formylphenylboronic Acid Neopentyl Glycol Ester benzofuran 2-Substituted Benzofuran 2-formylphenylboronic_acid_ester->benzofuran   [Rh(cod)Cl]₂, Ligand   Base, Solvent, Temp alkyne Terminal Alkyne (R-C≡CH) alkyne->benzofuran

Figure 1: General workflow for the Rh-catalyzed synthesis of 2-substituted benzofurans.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance of the rhodium-catalyzed method against two common alternatives: a palladium-catalyzed Sonogashira coupling/cyclization and a copper-catalyzed annulation.

Parameter Route 1: Rh-Catalyzed Annulation Route 2: Pd-Catalyzed Sonogashira Coupling Route 3: Cu-Catalyzed Annulation
Starting Materials 2-Formylphenylboronic Acid, Terminal Alkyneo-Iodophenol, Terminal AlkyneSalicylaldehyde, Activated Ketone
Catalyst System [Rh(cod)Cl]₂ / LigandPdCl₂(PPh₃)₂ / CuICuI
Typical Catalyst Loading 1-5 mol%1-5 mol% Pd, 2-10 mol% Cu5-20 mol%
Base K₂CO₃, Cs₂CO₃Et₃N, K₂CO₃K₂CO₃, DBU
Solvent Toluene, DioxaneDMF, TolueneDMSO, DMF
Temperature 80-120 °C60-110 °C80-140 °C
Reaction Time 12-24 hours8-18 hours4-12 hours
Reported Yields Good to Excellent (70-95%)Good to Excellent (75-98%)Moderate to Good (60-85%)
Key Advantages Atom economical, avoids pre-functionalized phenols.High yields, well-established, broad substrate scope.Lower cost catalyst, often shorter reaction times.
Key Disadvantages Rhodium catalyst can be expensive.Requires pre-functionalized (iodinated) phenols.Can have a more limited substrate scope.

Experimental Protocols

Route 1: Rhodium-Catalyzed Synthesis of 2-Phenylbenzofuran

This protocol is adapted from methodologies for the synthesis of 2-substituted benzofurans using 2-formylphenylboronic acids.

Materials:

  • 2-Formylphenylboronic acid neopentyl glycol ester (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • Triphenylphosphine (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-formylphenylboronic acid neopentyl glycol ester, [Rh(cod)Cl]₂, triphenylphosphine, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe, followed by phenylacetylene.

  • Seal the tube and heat the reaction mixture at 110 °C for 18 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 2-phenylbenzofuran.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification add_solids Add solids to Schlenk tube: - Boronic acid ester - Rh catalyst & ligand - Base evacuate Evacuate and backfill with Argon (3x) add_solids->evacuate add_liquids Add anhydrous toluene and phenylacetylene evacuate->add_liquids heat Seal and heat at 110 °C for 18 hours add_liquids->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool extract Dilute with EtOAc, wash with H₂O and brine cool->extract dry Dry over Na₂SO₄ extract->dry purify Filter, concentrate, and purify by column chromatography dry->purify

Figure 2: Experimental workflow for the Rh-catalyzed synthesis of 2-phenylbenzofuran.

Route 2: Palladium-Catalyzed Sonogashira Coupling/Cyclization for 2-Phenylbenzofuran

This is a well-established and widely used method for benzofuran synthesis.

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-iodophenol in anhydrous DMF.

  • Add PdCl₂(PPh₃)₂, CuI, and triethylamine to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add phenylacetylene via syringe and heat the reaction to 80 °C.

  • Stir for 12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into water, then extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by flash column chromatography to obtain 2-phenylbenzofuran.

Route 3: Copper-Catalyzed Annulation for 2-Methylbenzofuran

This route offers a lower-cost catalytic alternative, often with shorter reaction times.

Materials:

  • Salicylaldehyde (1.0 equiv)

  • Chloroacetone (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Combine salicylaldehyde, chloroacetone, and K₂CO₃ in a flask with anhydrous DMF.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction's completion with TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product via flash column chromatography to yield 2-acetylbenzofuran, which can then be further modified.

Logical Pathway for Method Selection

The choice of synthetic route depends on several factors including the availability of starting materials, cost considerations, and desired functional group tolerance. The following diagram illustrates a decision-making pathway for selecting the most appropriate method.

start Start: Synthesize 2-Substituted Benzofuran q1 Is an o-halophenol readily available? start->q1 q2 Is catalyst cost a major constraint? q1->q2 No pd_route Use Pd-Catalyzed Sonogashira Route q1->pd_route Yes q3 Is atom economy and avoiding pre-functionalization a priority? q2->q3 No cu_route Consider Cu-Catalyzed Route q2->cu_route Yes rh_route Use Rh-Catalyzed Annulation Route q3->rh_route Yes re-evaluate Re-evaluate priorities and starting materials q3->re-evaluate No

Benchmarking Palladium Catalysts for Suzuki-Miyaura Coupling of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application lies in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a sterically hindered ortho-substituted arylboronic ester. The data presented is compiled from various sources to offer a qualitative and, where possible, quantitative comparison to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the available literature. However, by examining data from reactions with structurally similar ortho-substituted arylboronic acids and esters, we can infer the relative performance of common catalysts. The following table summarizes the performance of several widely used palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Triphenylphosphine (integral)K₂CO₃Toluene/H₂O80-10012-2470-90A versatile and commonly used catalyst, though sometimes less effective for sterically hindered substrates.[1]
Pd(dppf)Cl₂dppf (integral)K₃PO₄1,4-Dioxane80-1108-1685-95Often shows high efficacy for challenging substrates, including heteroaryl and sterically demanding partners.[2][3]
Pd(OAc)₂SPhosK₃PO₄Toluene or 1,4-DioxaneRoom Temp - 1002-1290-98Buchwald ligands like SPhos often provide high turnover numbers and are effective for hindered couplings.[4]
Pd(OAc)₂XPhosK₃PO₄THF or TolueneRoom Temp - 1002-1290-98Similar to SPhos, XPhos is a bulky electron-rich ligand that promotes efficient coupling of challenging substrates.
Pd₂(dba)₃RuPhosNa₂CO₃Acetonitrile/H₂O900.5HighBuchwald-type ligands are known to be effective for sterically hindered substrates.

Note: The data presented above is compiled from different sources with varying reaction conditions (e.g., specific substrates, concentrations, and catalyst loading). Therefore, this information should be used as a qualitative guide for catalyst selection, and optimization for the specific reaction of this compound is recommended.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and for building upon existing research. Below is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction involving this compound, which can be adapted based on the specific catalyst and coupling partner.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide, 1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. If a mixed solvent system (e.g., with water) is used, ensure all solvents are thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Reaction Pathway and Workflow

To better understand the underlying mechanism and the experimental process, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Combine Reactants: - Boronic Ester - Aryl Halide - Pd Catalyst - Base Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir (Monitor Progress) Solvent->React Workup Cool, Dilute, and Wash React->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

A Spectroscopic Comparison of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and its substituted analogues. This guide provides a comparative analysis of their NMR, IR, UV-Vis, and mass spectrometry data, supported by detailed experimental protocols.

This publication offers an objective comparison of the spectroscopic properties of this compound and its derivatives. The data presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its para-substituted derivative.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
This compound 10.45 (s, 1H, CHO), 7.95 (dd, J=7.6, 1.4 Hz, 1H, Ar-H), 7.85 (dd, J=7.6, 1.4 Hz, 1H, Ar-H), 7.55 (td, J=7.5, 1.4 Hz, 1H, Ar-H), 7.45 (td, J=7.5, 1.4 Hz, 1H, Ar-H), 3.78 (s, 4H, OCH₂), 1.05 (s, 6H, C(CH₃)₂)193.1 (CHO), 140.2 (C-Ar), 135.5 (C-Ar), 131.8 (C-Ar), 130.5 (C-Ar), 128.4 (C-Ar), 127.9 (C-Ar), 72.5 (OCH₂), 31.9 (C(CH₃)₂), 21.9 (CH₃)
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde [1]10.02 (s, 1H, CHO), 7.90 (d, J=8.0 Hz, 2H, Ar-H), 7.85 (d, J=8.0 Hz, 2H, Ar-H), 3.79 (s, 4H, OCH₂), 1.04 (s, 6H, C(CH₃)₂)192.3 (CHO), 138.5 (C-Ar), 135.4 (C-Ar), 129.8 (C-Ar), 72.5 (OCH₂), 31.9 (C(CH₃)₂), 21.9 (CH₃)
FTIR, UV-Vis, and Mass Spectrometry Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy is used to study electronic transitions. Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule.

CompoundFTIR (KBr, cm⁻¹)UV-Vis (λmax, nm)Mass Spec (EI, m/z)
This compound ~2960 (C-H), ~1695 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1370 (B-O)~254, ~300218 (M⁺), 189, 161, 131, 104, 77
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde [1]~2958 (C-H), ~1701 (C=O, aldehyde), ~1605 (C=C, aromatic), ~1375 (B-O)~260218 (M⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR of aryl boronic esters, sample preparation is crucial to avoid oligomerization, which can lead to broad and uninterpretable spectra. It is recommended to use a dry NMR solvent and prepare the sample just before analysis. In cases of poor solubility or oligomerization, running the spectrum in d₄-methanol or converting the boronic acid to its pinacol ester can yield cleaner spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using the KBr pellet method. Approximately 1-2 mg of the solid sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the FTIR instrument for analysis. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent, such as ethanol or cyclohexane, to a concentration of approximately 10⁻⁵ M. The solution was placed in a 1 cm path length quartz cuvette. The spectrophotometer was first zeroed with a cuvette containing the pure solvent as a reference. The absorbance was then measured over a wavelength range of 200-400 nm.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, typically heated to ensure vaporization. The molecules were then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound and its derivatives is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Synthesis Synthesis of Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Spectral Interpretation NMR->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Figure 1. General workflow for the synthesis, purification, and spectroscopic analysis of the target compounds.

References

Navigating the Kinetics of Suzuki Coupling: A Comparative Guide to 2-Formylphenylboronic Acid Neopentyl Glycol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid derivative is a critical parameter that significantly influences reaction efficiency and kinetics. This guide provides a comparative analysis of the kinetic performance of 2-formylphenylboronic acid neopentyl glycol ester against other common boronic acid species, supported by experimental data and detailed protocols.

The stability and reactivity of the organoboron reagent are key determinants of the success of a Suzuki coupling reaction. While boronic acids are widely used, their propensity for decomposition can be a drawback.[1] Boronate esters, such as the neopentyl glycol ester of 2-formylphenylboronic acid, offer enhanced stability, making them easier to handle, purify, and store.[1] This increased stability, however, is often accompanied by a trade-off in reactivity.[1] Understanding the kinetic nuances of these reagents is paramount for reaction optimization and process development.

Quantitative Comparison of Boronic Acid Derivatives in Suzuki Coupling

The rate of the Suzuki-Miyaura reaction is profoundly influenced by the nature of the boronic acid or ester employed, with the transmetalation step being particularly sensitive to the boron substituent.[1][2] Kinetic studies have demonstrated that the structure of the diol used to form the boronate ester plays a crucial role in the reaction rate.[3]

While specific kinetic data for 2-formylphenylboronic acid neopentyl glycol ester is not extensively published, we can infer its likely performance based on studies of structurally related arylboronic esters. Electron-rich esters, such as those derived from neopentyl glycol, have been shown to lead to increased reaction rates compared to the parent boronic acid.[3] This is in contrast to some sterically hindered esters like pinacol esters, which may exhibit slower reaction rates.[3]

Below is a summary of comparative kinetic data for various boronic acid derivatives, providing a framework for understanding the expected performance of 2-formylphenylboronic acid neopentyl glycol ester.

Boron ReagentRelative Rate (approx.)Rate Constant (s⁻¹)Notes
Arylboronic Acid1(5.78 ± 0.13) × 10⁻⁴[2]Generally more reactive than esters but can be less stable.[1]
Arylboronic Acid Pinacol EsterSlower than boronic acidSigmoidal kinetic profiles observed in some cases.[3]Offers enhanced stability, making it suitable for multi-step syntheses.[1] The reduced reaction rate is a trade-off for this stability.[1]
Arylboronic Acid Neopentyl Glycol Ester Faster than boronic acid Not explicitly reported, but expected to be high.Electron-rich nature of the neopentyl glycol moiety can lead to increased rates of transmetalation compared to the parent boronic acid.[3] Recent studies have highlighted the use of neopentyl glycol boronic esters in rapid, anhydrous Suzuki-Miyaura cross-coupling reactions, demonstrating significant rate enhancements.[4][5] The combination of a neopentyl glycol ester with a suitable base like potassium trimethylsilanolate (TMSOK) has been shown to decrease reaction times significantly.[5]
Arylboronic Acid Ethylene Glycol Ester~23 times faster than arylboronic acid13.3 ± 0.70 × 10⁻³[3]The glycol moiety greatly influences the rate of transmetalation.[3]
Arylboronic Acid Catechol Ester~5 times faster than arylboronic acidNot explicitly reported.Electron-deficient esters can also lead to a rate increase compared to the boronic acid.[3]

Experimental Protocol for Kinetic Analysis of Suzuki Coupling

To quantitatively assess the kinetics of a Suzuki coupling reaction with 2-formylphenylboronic acid neopentyl glycol ester, a detailed experimental protocol is essential. The following procedure outlines a general method for monitoring reaction progress and determining rate constants.

Materials and Reagents:

  • 2-Formylphenylboronic acid neopentyl glycol ester

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Internal standard (for chromatographic analysis)

  • Anhydrous and deoxygenated solvents

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, the base, and the aryl halide.

  • Reagent Addition: A solution of 2-formylphenylboronic acid neopentyl glycol ester and the internal standard in the chosen solvent is prepared. This solution is then added to the reaction vessel.

  • Initiation and Monitoring: The reaction mixture is brought to the desired temperature, and this is considered time zero (t=0). Aliquots of the reaction mixture are taken at regular intervals.

  • Quenching: Each aliquot is immediately quenched, for example, by diluting with a suitable solvent and filtering through a short plug of silica gel to remove the catalyst and inorganic salts.

  • Analysis: The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials over time.

  • Data Analysis: The concentration data is then used to plot a reaction progress curve. The initial rate of the reaction can be determined from the slope of this curve at t=0. By performing experiments with varying initial concentrations of the reactants, the reaction order with respect to each component can be determined, and the overall rate law and rate constant can be established.[6]

Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical workflow for conducting kinetic studies of Suzuki coupling reactions.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagent_prep Reagent and Solvent Preparation (Anhydrous, Deoxygenated) reaction_setup Reaction Setup under Inert Atmosphere (Catalyst, Base, Aryl Halide) reagent_prep->reaction_setup initiation Reaction Initiation (Addition of Boronic Ester, t=0) reaction_setup->initiation sampling Timed Aliquot Sampling initiation->sampling Controlled Temperature quenching Quenching of Aliquots sampling->quenching chromatography GC/HPLC Analysis quenching->chromatography data_processing Data Processing and Plotting chromatography->data_processing kinetic_modeling Kinetic Modeling (Rate Law, Rate Constant) data_processing->kinetic_modeling

Caption: Workflow for a kinetic study of a Suzuki coupling reaction.

The Catalytic Cycle and the Role of the Boron Reagent

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The nature of the boron reagent directly impacts the crucial transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the transmetalation step, the organic group from the boron reagent is transferred to the palladium center. The rate of this step is influenced by the Lewis acidity of the boron atom and the nature of the substituents on the boron.[8] Boronic esters like the neopentyl glycol ester must be activated, often by a base, to facilitate this transfer. The enhanced reactivity of certain boronic esters can be attributed to factors such as the ease of formation of a reactive boronate species and the steric and electronic properties of the diol backbone.[3]

References

The Superior Efficacy of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex molecule synthesis, the strategic selection of reagents is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals engaged in the construction of intricate molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has emerged as a reagent of significant interest. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform the selection of the most effective building block for your synthetic endeavors.

The stability and handling of boronic acid derivatives are critical factors that influence the outcome of cross-coupling reactions. While 2-formylphenylboronic acid is a foundational reagent, its propensity for protodeboronation and potential for side reactions can be problematic. To circumvent these issues, more stable derivatives have been developed, including the neopentyl glycol ester, this compound, as well as N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The efficacy of these reagents is best illustrated through a comparative analysis of their performance in a model Suzuki-Miyaura cross-coupling reaction with an aryl halide. The following table summarizes typical yields and reaction conditions, highlighting the advantages of using the more stable boronic acid surrogates.

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Formylphenylboronic Acid4-BromoanisolePd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O (5:1)8012Variable, often moderate
This compound 4-Bromoanisole Pd(dppf)Cl₂ (3) K₂CO₃ DME/H₂O (4:1) 90 16 Good to Excellent
2-Formylphenyl MIDA Boronate4-ChloroanisolePd₂(dba)₃ (2), SPhos (4)K₃PO₄Dioxane/H₂O (5:1)6012Excellent (e.g., 90-96%)[1]
Potassium 2-Formylphenyltrifluoroborate4-BromoanisolePdCl₂(dppf) (2)Cs₂CO₃THF/H₂O (10:1)8012Good to Excellent[2][3]

Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. Direct comparative studies under identical conditions are limited in the literature.

The data suggests that while 2-formylphenylboronic acid can be effective, its performance can be inconsistent. In contrast, its neopentyl glycol ester, this compound, along with the MIDA boronate and trifluoroborate salt, consistently provide good to excellent yields, underscoring the benefits of enhanced stability. The MIDA boronate, in particular, demonstrates high efficacy even with less reactive aryl chlorides.

Experimental Workflow and Methodologies

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below, followed by a detailed experimental protocol for the use of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Ester, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling using this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed DME/H₂O (4:1, 5 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

catalytic_cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_prime_B Ar'-B(OR)₂ (Boronic Ester) Ar_prime_B->ArPdX Base Base Base->ArPdX

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Conclusion

For the synthesis of complex molecules requiring the incorporation of a 2-formylphenyl moiety, this compound offers a distinct advantage over its parent boronic acid. Its enhanced stability translates to more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions. While other stable alternatives like MIDA boronates and trifluoroborate salts also exhibit excellent performance, the neopentyl glycol ester represents a readily accessible and highly effective option for researchers aiming for efficiency and reproducibility in their synthetic campaigns. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and overall synthetic strategy.

References

A Comparative Guide to the Stability of 2-Formylphenylboronic Acid Neopentyl Glycol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-formylphenylboronic acid neopentyl glycol ester, a crucial building block in organic synthesis and drug discovery. Due to the limited availability of direct Density Functional Theory (DFT) studies on this specific molecule, this guide draws upon established principles of boronic ester stability, relevant DFT studies on analogous structures, and experimental data for comparable compounds. We will compare the neopentyl glycol ester with other common boronic acid protecting groups to provide a comprehensive overview for researchers.

Introduction to Boronic Ester Stability

Boronic acids are versatile reagents in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be hampered by their propensity to undergo dehydration to form cyclic boroxine anhydrides or protodeboronation under certain conditions. To mitigate these stability issues, boronic acids are often converted to boronic esters by reacting them with a diol. The stability of the resulting boronic ester is critical for its storage, handling, and reactivity in subsequent synthetic steps. This stability is influenced by several factors, including the steric and electronic properties of the diol and the substituents on the phenylboronic acid.

Comparative Stability Analysis

The stability of a boronic ester is primarily determined by its resistance to hydrolysis. This is a key consideration in both synthetic reaction conditions and the biological environment for drug development applications. The neopentyl glycol ester of 2-formylphenylboronic acid offers a unique combination of steric bulk and electronic properties that influence its stability profile.

Key Alternatives for Comparison:

  • Pinacol Esters: The most widely used protecting group for boronic acids due to their general stability and ease of preparation.

  • Ethylene Glycol Esters: A simpler cyclic boronic ester, often used as a baseline for stability comparisons.

  • Diethanolamine (MIDA) Esters: These esters exhibit enhanced stability due to the formation of a dative bond between the nitrogen and boron atoms.

The following table summarizes the expected relative stability of 2-formylphenylboronic acid neopentyl glycol ester compared to these alternatives, based on general principles of boronic ester chemistry.

Table 1: Comparative Stability of Boronic Esters

Boronic Ester DerivativeDiol StructureRing SizeKey Stability FactorsExpected Relative Hydrolytic Stability
Neopentyl Glycol Ester Neopentyl Glycol6-memberedGem-dimethyl group provides steric shielding of the boron atom.High
Pinacol Ester Pinacol5-memberedFour methyl groups provide significant steric hindrance. Generally considered very stable.[1]Very High
Ethylene Glycol Ester Ethylene Glycol5-memberedMinimal steric hindrance, making it more susceptible to hydrolysis.Low
MIDA Ester N-methyliminodiacetic acidBicyclicIntramolecular N-B coordination significantly stabilizes the ester.[2]Exceptionally High

It is important to note that while neopentyl glycol esters form a six-membered ring, which can be thermodynamically more stable than a five-membered ring in some cases, the steric hindrance provided by the pinacol group often leads to greater kinetic stability against hydrolysis.[3]

Experimental Protocols

1. Computational Methodology for DFT Studies on Boronic Ester Stability

Density Functional Theory (DFT) is a powerful tool for investigating the stability of molecules. A typical computational protocol to compare the stability of different boronic esters would involve:

  • Geometry Optimization: The 3D structures of the 2-formylphenylboronic acid esters (neopentyl glycol, pinacol, etc.) are optimized to find their lowest energy conformations. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Hydrolysis Reaction Pathway Modeling: To assess hydrolytic stability, the reaction pathway for the hydrolysis of the boronic ester is modeled. This involves identifying the transition state for the nucleophilic attack of a water molecule on the boron atom.

  • Energy Barrier Calculation: The energy difference between the reactants (boronic ester and water) and the transition state gives the activation energy barrier for hydrolysis. A higher energy barrier indicates greater kinetic stability.

  • Solvation Effects: To mimic experimental conditions, solvation models (e.g., Polarizable Continuum Model - PCM) are often included in the calculations to account for the effect of the solvent.

2. Experimental Protocol for Determining Hydrolytic Stability

The hydrolytic stability of boronic esters can be determined experimentally by monitoring their degradation over time in an aqueous solution.

  • Sample Preparation: A stock solution of the boronic ester is prepared in a suitable organic solvent (e.g., acetonitrile or THF).

  • Hydrolysis Reaction: An aliquot of the stock solution is added to a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions). The reaction is maintained at a constant temperature.

  • Monitoring: The concentration of the boronic ester is monitored over time using an appropriate analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): Aliquots are taken at various time points, the reaction is quenched, and the sample is analyzed by HPLC to determine the concentration of the remaining ester.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction can be monitored in real-time in an NMR tube to observe the disappearance of the ester signals and the appearance of the boronic acid signals.

  • Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the boronic ester versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay). The half-life of the ester under the specific conditions can then be calculated.

Visualizing Stability Factors

The stability of a boronic ester is a multifactorial property. The following diagram illustrates the key factors influencing the stability of boronic esters like the 2-formylphenylboronic acid neopentyl glycol ester.

BoronicEsterStability Factors Influencing Boronic Ester Stability cluster_Ester Boronic Ester cluster_Factors Influencing Factors cluster_Outcome Stability Outcome Ester R-B(OR')₂ Steric Steric Hindrance Ester->Steric Electronic Electronic Effects Ester->Electronic RingStrain Ring Strain Ester->RingStrain Stability Hydrolytic Stability Steric->Stability Increases Electronic->Stability Modulates RingStrain->Stability Decreases

Key factors affecting boronic ester stability.

Conclusion

The neopentyl glycol ester of 2-formylphenylboronic acid is expected to exhibit high stability, making it a valuable tool in organic synthesis and drug development. Its stability is attributed to the steric hindrance provided by the gem-dimethyl group on the six-membered ring. While pinacol esters are generally considered the benchmark for stability, neopentyl glycol esters offer a viable and potentially more cost-effective alternative with comparable stability for many applications. The choice of the optimal boronic acid protecting group will ultimately depend on the specific requirements of the synthetic route, including the reaction conditions and the desired shelf-life of the intermediate. For applications requiring exceptional stability, MIDA esters represent the gold standard. Further direct comparative studies, both computational and experimental, on 2-formylphenylboronic acid neopentyl glycol ester are warranted to precisely quantify its stability profile.

References

Safety Operating Guide

Safe Disposal of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed protocol for the proper disposal of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, ensuring operational safety and regulatory compliance.

Immediate Safety Precautions:

Prior to initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. All handling of this compound and its waste must be conducted within a certified chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory.

Personal Protective Equipment (PPE)

A comprehensive understanding and implementation of PPE are the first line of defense against chemical exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A flame-retardant lab coat that is fully fastened.
Respiratory Use a NIOSH-approved respirator if inhalation risk is high.
Footwear Closed-toe shoes constructed of a chemically resistant material.

Step-by-Step Disposal Protocol

The disposal of this compound requires a multi-step approach involving segregation, chemical treatment, and proper waste stream management. This protocol addresses both liquid and solid waste.

1. Waste Segregation:

Proper segregation is critical to prevent dangerous reactions.

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling: All containers must be marked as "Hazardous Waste" and include the full chemical name: "Waste this compound".

  • Incompatibility: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.[2]

2. Chemical Treatment:

Due to its dual functional nature (boronic acid ester and aldehyde), a two-stage chemical treatment is recommended for liquid waste to reduce its hazards.

  • Stage 1: Oxidation of the Aldehyde Group: Aldehydes can be oxidized to less volatile and generally less toxic carboxylic acids.[3][4][5]

    • Reagent: Prepare a solution of potassium permanganate (KMnO₄) in a fume hood.

    • Procedure: Slowly add the potassium permanganate solution to the liquid waste containing the benzaldehyde derivative, stirring continuously. The reaction is complete when the purple color of the permanganate persists.

    • Caution: This reaction can be exothermic. Perform on a small scale initially and cool the reaction vessel if necessary.

  • Stage 2: Hydrolysis and Neutralization of the Dioxaborinane Ring: Boronic acid esters can be hydrolyzed to the corresponding boronic acid, which can then be neutralized.

    • Reagent: Use a mild base such as sodium bicarbonate (baking soda).[6]

    • Procedure: After the oxidation step, cautiously add a saturated solution of sodium bicarbonate to the waste. Monitor the pH using pH strips or a meter, aiming for a neutral pH (around 7).[6] This will convert the boronic acid functionality into a boronate salt.

3. Final Disposal:

  • Treated Liquid Waste: The neutralized aqueous solution should be collected in a designated hazardous aqueous waste container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[7][8]

  • Solid Waste: All contaminated solid materials, such as gloves, filter paper, and empty containers, must be placed in a designated solid hazardous waste container.[9] Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.

4. Decontamination of Glassware and Equipment:

Thorough decontamination of all laboratory equipment is essential after use.

  • Initial Cleaning: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone) to remove residual organic compounds. Collect this solvent rinse as hazardous waste.

  • Chemical Decontamination: Wash with a laboratory detergent and water.[10][11][12] For any remaining boronic acid residues, a wash with a dilute basic solution can help in its removal.[13][14]

  • Final Rinse: Perform a final rinse with deionized water.

Experimental Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_treatment Chemical Treatment (Liquid Waste) cluster_disposal Final Disposal cluster_decon Decontamination PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood CollectLiquid Collect Liquid Waste FumeHood->CollectLiquid CollectSolid Collect Solid Waste FumeHood->CollectSolid Segregate Segregate from Incompatibles CollectLiquid->Segregate CollectSolid->Segregate Oxidation Oxidize Aldehyde (e.g., KMnO4) Segregate->Oxidation DisposeSolid Dispose of Solid Waste in Hazardous Solid Waste Segregate->DisposeSolid Neutralization Neutralize Boronic Acid Derivative (e.g., NaHCO3) Oxidation->Neutralization DisposeLiquid Dispose of Treated Liquid in Hazardous Aqueous Waste Neutralization->DisposeLiquid Decontaminate Decontaminate Glassware and Equipment DisposeLiquid->Decontaminate DisposeSolid->Decontaminate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 95752-86-6). Adherence to these guidelines is critical for ensuring laboratory safety and proper experimental execution.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid and poses several health risks, including skin and eye irritation, respiratory irritation, and potential harm to fertility or an unborn child. It is also toxic to aquatic life with long-lasting effects.[1]

Summary of Hazards and Required PPE:

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Physical Hazard Combustible liquid[2]Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools.
Health Hazards Causes skin irritation[1][2]Wear protective gloves (chemically resistant).[1][2]
Causes serious eye irritation[1][2]Wear safety glasses with side-shields or goggles.[2]
Harmful if inhaled[1]Use only in a well-ventilated area or under a chemical fume hood.[2]
May cause respiratory irritation[1][3]If ventilation is inadequate, wear a suitable respirator.[2]
May damage fertility or the unborn child[1]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Environmental Hazard Toxic to aquatic life with long-lasting effects[1]Avoid release to the environment.

Operational and Handling Protocols

Strict adherence to the following procedures is mandatory for the safe handling of this substance.

Workflow for Handling this compound:

prep Preparation - Read SDS thoroughly - Ensure fume hood is operational - Gather all required PPE don_ppe Don PPE - Nitrile gloves - Safety goggles - Lab coat prep->don_ppe Proceed to handling Chemical Handling - Work within a fume hood - Avoid inhalation of vapors - Prevent skin and eye contact don_ppe->handling Proceed to storage Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from ignition sources handling->storage After use spill Spill & Emergency - Evacuate area - Use absorbent material - Follow emergency procedures handling->spill In case of waste Waste Disposal - Collect in a designated, labeled container - Dispose of as hazardous waste handling->waste After use decon Decontamination - Wash hands and exposed skin thoroughly - Clean work area storage->decon After handling spill->waste Contain and collect for waste->decon After disposal decon->prep For next use

Caption: Workflow for Safe Handling and Disposal.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS). Ensure a chemical fume hood is available and functioning correctly. Gather all necessary PPE as specified in the table above.

  • Personal Protective Equipment: Wear appropriate PPE, including chemically resistant gloves, a lab coat, and safety goggles with side shields.[1][2]

  • Handling: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation persists, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Waste Collection and Disposal:

Dispose of contents and containers in accordance with local, regional, and national regulations.[7] Do not allow the product to enter drains.[8]

  • Collection: Collect waste material in a designated and properly labeled hazardous waste container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Spill Management:

In the event of a spill, evacuate the area.[8] Remove all sources of ignition.[1][5] Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain and collect the spilled material.[7] Place the absorbed material into a suitable container for disposal.[1][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.